Retinyl glucoside
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40O6/c1-17(11-12-20-19(3)10-7-14-26(20,4)5)8-6-9-18(2)13-15-31-25-24(30)23(29)22(28)21(16-27)32-25/h6,8-9,11-13,21-25,27-30H,7,10,14-16H2,1-5H3/b9-6+,12-11+,17-8+,18-13+/t21-,22-,23+,24-,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANKXEMSSRKEGQ-GICNYWJSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC2C(C(C(C(O2)CO)O)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis of Retinyl Glucoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Retinyl glucoside, a glycosylated derivative of retinol (Vitamin A), is of significant interest due to its potential for enhanced stability and bioavailability, making it a promising candidate for applications in cosmetics and pharmaceuticals. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, encompassing both enzymatic and chemical methodologies. Detailed experimental protocols, quantitative data, and analytical procedures are presented to facilitate its synthesis and characterization. Furthermore, this guide elucidates the metabolic fate of this compound and its integration into the broader vitamin A signaling pathway.
Introduction
Retinol and its derivatives, collectively known as retinoids, are crucial for a multitude of physiological processes, including vision, immune function, and cellular differentiation. However, the inherent instability of retinol, particularly its sensitivity to light and oxidation, presents challenges for its formulation and delivery. Glycosylation, the attachment of a sugar moiety, is a well-established strategy to improve the solubility, stability, and pharmacokinetic profile of therapeutic agents. This compound, as a water-soluble derivative of retinol, is designed to overcome these limitations, offering a more stable and potentially less irritating alternative to free retinol. This document details the key synthetic routes for obtaining this valuable compound.
Enzymatic Synthesis of this compound
Enzymatic synthesis offers a green and highly selective approach to the production of this compound. The use of glycosidases, particularly β-glucosidase, in a non-conventional medium like supercritical carbon dioxide (SCCO2) has been shown to be an effective method.
Quantitative Data
The enzymatic synthesis of this compound has been reported using β-glucosidase from sweet almond in SCCO2. The yields vary depending on the carbohydrate donor used in the reaction[1][2][3][4][5].
| Carbohydrate Donor | Yield (%) | Product(s) | Reference(s) |
| D-Glucose | - | Reaction did not occur under reported conditions | |
| D-Galactose | 9-34 | 18-O-(α/β-D-Galactopyranosyl)retinol | |
| D-Mannose | 9-34 | Exclusively 18-O-(β-D-Mannopyranosyl)retinol | |
| D-Fructose | 34 (highest) | 18-O-(D-Fructofuranosyl)retinol | |
| D-Sorbitol | 9-34 | Exclusively 18-O-(1-D-Sorbitol)retinol |
Experimental Protocols
2.2.1. Enzyme Preparation (Isolation of β-glucosidase from sweet almond)
A detailed, step-by-step protocol for the isolation of β-glucosidase from sweet almond is not explicitly provided in the searched literature. However, a general procedure would involve the homogenization of blanched sweet almonds in a suitable buffer (e.g., phosphate buffer, pH 6.0), followed by centrifugation to remove solids. The crude enzyme extract in the supernatant would then be subjected to purification steps such as ammonium sulfate precipitation, dialysis, and column chromatography (e.g., ion-exchange and/or size-exclusion chromatography) to achieve the desired purity. The specific activity of the purified enzyme should be determined using a standard assay, for instance, by measuring the hydrolysis of p-nitrophenyl-β-D-glucopyranoside.
2.2.2. Enzymatic Synthesis in Supercritical Carbon Dioxide (SCCO2)
The following is a generalized protocol based on the published literature:
-
Reactor Setup: The reaction is performed in a high-pressure reactor equipped with a magnetic stirrer, temperature control, and a means for introducing and releasing CO2. A typical setup would be a 100 ml capacity thermostatically controlled vessel with a recirculating fluid pressure differential loop.
-
Reaction Mixture:
-
Retinol (substrate)
-
Carbohydrate (e.g., D-fructose, molar excess)
-
Purified β-glucosidase (e.g., 40% w/w of carbohydrate)
-
A minimal amount of buffer to maintain enzyme activity (e.g., 1.2 ml of pH 6 phosphate buffer for a 0.12 mM retinol concentration)
-
-
Reaction Conditions:
-
The reactor is charged with the reaction mixture.
-
The system is pressurized with CO2 to the desired pressure (e.g., 120 bar).
-
The temperature is raised to the optimal level (e.g., 50 °C).
-
The reaction mixture is stirred for a specified duration. The reaction should be carried out in the dark to prevent the degradation of retinol.
-
-
Product Recovery and Purification:
-
After the reaction, the reactor is slowly depressurized.
-
The reaction mixture is evaporated to dryness in the dark.
-
The crude product is then purified. A common method involves dissolving the mixture in a minimal amount of a suitable solvent and applying it to a chromatography column (e.g., silica gel).
-
Elution with a gradient of solvents (e.g., chloroform-methanol) would separate the unreacted retinol, carbohydrate, and the this compound product.
-
Fractions are collected and analyzed by HPLC to identify and pool the pure product.
-
Chemical Synthesis of this compound
Chemical synthesis provides an alternative route to this compound, often employing protection-deprotection strategies to achieve the desired glycosylation.
Quantitative Data
A specific yield for the chemical synthesis of this compound was not explicitly found in the search results. However, a similar synthesis of retinyl β-D-glucuronide reported a yield of approximately 15%. Another high-yield synthesis of a related compound, all-trans-retinoyl β-glucuronide, achieved up to 79% yield using a different activation method. These suggest that the yield of this compound via chemical synthesis is highly dependent on the specific methodology employed.
Experimental Protocols
3.2.1. Koenigs-Knorr Glycosylation of Retinol
The following is a generalized protocol based on the principles of the Koenigs-Knorr reaction, adapted for retinol based on similar reported syntheses:
-
Preparation of Glycosyl Donor: The hydroxyl groups of D-glucose are first protected, typically by acetylation, to form per-O-acetylated glucose. This is then brominated at the anomeric carbon to yield acetobromo-α-D-glucose (α-D-glucopyranosyl bromide tetrabenzoate is also mentioned as a reactant in the literature).
-
Glycosylation Reaction:
-
All-trans retinol is dissolved in a dry, aprotic solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen).
-
A silver salt, such as silver carbonate (Ag2CO3), is added as a promoter.
-
The glycosyl donor (e.g., acetobromo-α-D-glucose) is dissolved in the same solvent and added dropwise to the retinol solution at a controlled temperature (e.g., room temperature or below).
-
The reaction mixture is stirred in the dark for several hours to days, and the progress is monitored by thin-layer chromatography (TLC).
-
-
Workup and Purification of Protected this compound:
-
Upon completion, the reaction mixture is filtered to remove the silver salts.
-
The filtrate is washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to isolate the protected this compound.
-
-
Deprotection:
-
The purified, protected this compound is dissolved in a suitable solvent (e.g., methanol).
-
A catalytic amount of a base, such as sodium methoxide, is added (Zemplén deacetylation).
-
The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC).
-
The reaction is neutralized with an acidic resin or a weak acid, filtered, and the solvent is evaporated.
-
-
Final Purification: The deprotected this compound is purified by a final chromatographic step, such as reverse-phase HPLC, to yield the pure product.
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary analytical technique for monitoring the reaction progress and assessing the purity of the final product.
-
For Enzymatic Synthesis Monitoring:
-
Column: Aminopropyl column (e.g., 10 μm, 300 x 3.9 mm).
-
Mobile Phase: Acetonitrile:Water (70:30 v/v).
-
Flow Rate: 1 mL/min.
-
Detector: Refractive Index (RI) detector.
-
Retention Times (example): Retinol ~3.15 min, D-glucose ~6.69 min, 18-O-(D-Glucopyranosyl)retinol ~8.89 min.
-
-
For Purification and Analysis of Retinoids:
-
Column: Reverse-phase C18 column (e.g., Zorbax SB-C18, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is commonly used.
-
Detector: UV detector at 325 nm for retinol and its esters.
-
Signaling Pathways and Experimental Workflows
Metabolic Pathway of this compound
This compound is considered a pro-drug of retinol. Upon administration, it is expected to be hydrolyzed by endogenous β-glucosidases to release free retinol, which can then enter the established vitamin A metabolic and signaling pathway.
Experimental Workflow
The general workflow for the synthesis and characterization of this compound is outlined below.
Conclusion
This technical guide has detailed the primary synthetic pathways for this compound, providing available quantitative data and generalized experimental protocols for both enzymatic and chemical methods. While enzymatic synthesis in supercritical carbon dioxide offers a selective and environmentally friendly approach, chemical synthesis via methods like the Koenigs-Knorr reaction remains a viable alternative. The provided workflows and pathway diagrams offer a clear framework for researchers and drug development professionals to undertake the synthesis, purification, and characterization of this compound, a promising derivative of vitamin A with significant potential in various applications. Further research to optimize reaction conditions and develop more detailed, scalable protocols is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Syntheses of retinol glycosides using beta-glucosidase in SCCO(2) media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Syntheses of Retinol Glycosides Using β-glucosidase in SCCO2 Media. - ePrints@CFTRI [ir.cftri.res.in]
An In-depth Technical Guide on the Mechanism of Action of Retinyl Glucoside in Skin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Retinyl glucoside, a stabilized derivative of vitamin A, represents a significant advancement in topical retinoid therapy. This technical guide elucidates the intricate mechanism of action of this compound within the skin, from its enzymatic conversion to the biologically active retinoic acid to its subsequent modulation of gene expression and cellular behavior. This document provides a comprehensive overview of the signaling pathways, quantitative efficacy data, and detailed experimental protocols relevant to the study of this compound, intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound
Retinoids are a class of compounds derived from vitamin A that are pivotal in regulating various biological processes within the skin, including cellular proliferation, differentiation, and extracellular matrix remodeling.[1] While highly effective, the application of traditional retinoids like retinoic acid is often limited by their inherent instability and potential for skin irritation.[2][3] this compound, a conjugate of retinol and glucose, has been developed to overcome these limitations. The glycosylation of retinol enhances its stability and provides a mechanism for gradual, targeted release within the skin, thereby improving its tolerability profile while maintaining efficacy.[4]
Core Mechanism of Action
The therapeutic effects of this compound are contingent upon its conversion to the biologically active form, all-trans-retinoic acid (ATRA), within the skin. This multi-step process ensures a controlled delivery of the active molecule to its target cells.
Enzymatic Conversion Pathway
Upon topical application, this compound penetrates the stratum corneum and enters the viable epidermis. Here, it undergoes a series of enzymatic reactions:
-
Hydrolysis: Skin-resident enzymes, specifically α- and β-glucosidases, catalyze the hydrolysis of the glucoside bond, releasing retinol and a glucose molecule.[4]
-
Oxidation to Retinaldehyde: The liberated retinol is then oxidized to retinaldehyde. This reversible reaction is catalyzed by cytosolic alcohol dehydrogenases (ADHs) and microsomal retinol dehydrogenases (RDHs).
-
Oxidation to Retinoic Acid: Finally, retinaldehyde is irreversibly oxidized to all-trans-retinoic acid by retinaldehyde dehydrogenases (RALDHs).
This controlled, stepwise conversion is crucial for mitigating the irritation commonly associated with direct application of retinoic acid.
Figure 1: Metabolic pathway of this compound to ATRA in the skin.
Nuclear Receptor Signaling
All-trans-retinoic acid exerts its biological effects by functioning as a ligand for nuclear receptors.
-
Receptor Binding: ATRA diffuses into the nucleus of keratinocytes and fibroblasts and binds to two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).
-
Heterodimerization and DNA Binding: Upon ligand binding, RARs form a heterodimer with RXRs. This RAR-RXR complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.
-
Gene Transcription Modulation: The binding of the RAR-RXR heterodimer to RAREs recruits co-activator or co-repressor proteins, which ultimately modulates the transcription of hundreds of genes. This regulation influences key cellular functions that contribute to the anti-aging effects of retinoids.
Figure 2: Retinoid signaling pathway via nuclear receptors.
Key Biological Outcomes
The modulation of gene expression by ATRA leads to several clinically observable benefits for the skin:
-
Stimulation of Collagen Synthesis: ATRA upregulates the expression of genes encoding procollagen (e.g., COL1A1, COL1A2) in dermal fibroblasts, leading to increased production of type I and type III collagen.
-
Inhibition of Matrix Metalloproteinases (MMPs): It downregulates the expression of several MMPs, such as collagenase (MMP-1) and gelatinase (MMP-9), which are enzymes responsible for collagen and elastin degradation. This dual action of promoting collagen synthesis while preventing its breakdown helps to improve skin firmness and reduce wrinkles.
-
Epidermal Homeostasis: ATRA normalizes keratinocyte proliferation and differentiation, leading to a thicker, more organized epidermis and improved barrier function.
-
Increased Hyaluronic Acid Production: Retinoids can stimulate the expression of hyaluronan synthase (HAS) genes in keratinocytes, leading to increased production of hyaluronic acid, which helps to hydrate the skin.
Quantitative Data Presentation
The following table summarizes key quantitative data from various studies investigating the effects of retinoids, providing a basis for comparison.
| Parameter | Compound | Concentration | Result | Study Type | Citation |
| Wrinkle Reduction | Retinol/Booster Formula | Not Specified | ~20% improvement in frontal eye wrinkles and nasolabial folds after 11 weeks. | In vivo (Human) | |
| Wrinkle Reduction | Tretinoin | 0.05% | 76% of subjects showed improvement in fine wrinkling vs. 55% for vehicle after 2 years. | In vivo (Human) | |
| Gene Expression (RARs) | Camphor (as a booster) | 100 ppm | 1.78-fold (RARA), 1.9-fold (RARB), and 2.16-fold (RARG) increase. | In vitro | |
| Collagenase Inhibition | All-trans-retinoic acid | 0.25-1 µM | Half-maximal inhibition (IC50) of collagenase accumulation. | In vitro (Fibroblasts) | |
| Gelatinase Inhibition | All-trans-retinoic acid | 3-6 µM | Half-maximal inhibition (IC50) of gelatinase accumulation. | In vitro (Fibroblasts) | |
| Procollagen Production | All-trans-retinoic acid | 10⁻⁵ M | Marked reduction in procollagen production. | In vitro (Fibroblasts) | |
| UGT2B7 mRNA Inhibition | all-trans-retinoic acid | 3.5 µM | IC50 for suppression of UGT2B7 mRNA expression. | In vitro (Caco-2 cells) |
Experimental Protocols
The evaluation of this compound's efficacy involves a combination of in vitro, ex vivo, and in vivo studies.
In Vitro Gene Expression Analysis in Human Dermal Fibroblasts
Objective: To quantify the effect of this compound-derived retinoic acid on the expression of genes related to the extracellular matrix.
Methodology:
-
Cell Culture: Normal Human Dermal Fibroblasts (NHDF) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics at 37°C and 5% CO₂.
-
Treatment: Once confluent, cells are treated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 24-48 hours).
-
RNA Extraction: Total RNA is isolated from the cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen). RNA quality and quantity are assessed via spectrophotometry.
-
Reverse Transcription: Complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Real-time qPCR is performed using specific primers for target genes (e.g., COL1A1, MMP1) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative change in gene expression is calculated using the ΔΔCt method.
Figure 3: Workflow for in vitro gene expression analysis.
Ex Vivo Skin Explant Model
Objective: To assess the effects of topically applied this compound on human skin tissue architecture.
Methodology:
-
Tissue Procurement: Full-thickness human skin explants are obtained from cosmetic surgery (e.g., abdominoplasty) with informed consent and maintained in an appropriate culture medium.
-
Topical Application: A formulation containing this compound or a placebo is applied topically to the epidermal surface of the skin explants.
-
Incubation: The explants are incubated for several days. The medium is changed regularly.
-
Histological Analysis: After the incubation period, tissues are fixed in formalin, embedded in paraffin, and sectioned.
-
Staining: Sections are stained with Hematoxylin and Eosin (H&E) to assess epidermal thickness and cellularity, and with specific stains like Masson's trichrome to visualize collagen fibers.
-
Immunohistochemistry: Specific antibodies can be used to detect changes in protein expression, such as Collagen I or Ki-67 (a proliferation marker).
In Vivo Clinical Trial for Anti-Wrinkle Efficacy
Objective: To evaluate the clinical efficacy and tolerability of a topical formulation containing this compound in reducing facial wrinkles.
Methodology:
-
Study Design: A randomized, double-blind, vehicle-controlled trial is conducted with a cohort of subjects exhibiting signs of facial photoaging.
-
Subjects: Participants meeting specific inclusion/exclusion criteria are enrolled after providing informed consent.
-
Treatment Protocol: Subjects apply the assigned product (this compound formulation or vehicle) to the face daily for a defined period (e.g., 12 weeks).
-
Efficacy Assessment:
-
Instrumental Analysis: Skin topography is measured at baseline and subsequent time points using non-invasive techniques like silicone replica analysis (e.g., Visiometer) or 3D fringe projection to quantify changes in wrinkle depth and volume.
-
Clinical Grading: Dermatologists assess wrinkle severity using validated photographic scales.
-
-
Tolerability Assessment: Skin irritation, erythema, and dryness are evaluated by both investigators and subjects throughout the study.
-
Statistical Analysis: Data are analyzed to determine the statistical significance of the differences between the active and vehicle groups.
Conclusion
This compound presents a sophisticated approach to topical retinoid therapy. Its mechanism of action, centered on a controlled enzymatic conversion to retinoic acid, allows for effective modulation of gene expression related to skin structure and repair, while simultaneously enhancing its stability and tolerability. The data and protocols outlined in this guide demonstrate its capacity to stimulate collagen synthesis, inhibit matrix degradation, and normalize epidermal function, validating its role as a potent anti-aging ingredient. Further research can continue to explore its synergistic potential with other active ingredients and optimize formulation strategies for enhanced delivery and efficacy.
References
- 1. Retinoids: active molecules influencing skin structure formation in cosmetic and dermatological treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Efficacy and mechanism of retinyl palmitate against UVB-induced skin photoaging [frontiersin.org]
- 3. Vitamin A and Skin Health | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 4. glpbio.com [glpbio.com]
An In-depth Technical Guide to the Enzymatic Hydrolysis of Retinyl Glucoside to Retinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinyl glucoside, a water-soluble derivative of vitamin A, presents a promising avenue for the formulation and delivery of retinol in cosmetic and pharmaceutical applications. Its enhanced stability and aqueous solubility overcome the inherent challenges associated with the lipophilic and unstable nature of retinol. The enzymatic hydrolysis of this compound to release retinol in situ is a critical area of research, offering a controlled and targeted delivery mechanism. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and biological significance of this enzymatic conversion.
This compound is recognized as a substrate for certain mammalian β-glucosidases, which are enzymes that catalyze the hydrolysis of β-glycosidic bonds. Specifically, cytosolic and membrane-associated β-glucosidases have been shown to hydrolyze this compound to retinol. This enzymatic cleavage is a key step in liberating the biologically active retinol, which can then participate in various cellular processes. In vivo studies have demonstrated that this compound is rapidly hydrolyzed to retinol, underscoring the physiological relevance of this process.[1]
This guide will delve into the specifics of the enzymes involved, present available data on their activity, provide detailed experimental methodologies for studying this reaction, and illustrate the subsequent biological pathways of the liberated retinol.
Enzymes Involved in this compound Hydrolysis
The primary enzymes responsible for the hydrolysis of this compound are β-glucosidases (EC 3.2.1.21). These enzymes are ubiquitous and play crucial roles in various biological processes, including the breakdown of complex carbohydrates.
| Enzyme Family | Specific Enzymes | Source | Key Characteristics |
| β-Glucosidases | Cytosolic β-glucosidase | Mammalian Liver (e.g., Guinea Pig) | Broad substrate specificity. |
| Membrane-associated β-glucosidase | Mammalian Liver (e.g., Guinea Pig) | Associated with cellular membranes. | |
| Almond β-D-glucosidase | Sweet Almond | Commercially available, often used in in vitro studies. |
Note: While placental glucocerebrosidase is a type of β-glucosidase, it has been reported to not hydrolyze this compound.[1]
Quantitative Data on Enzymatic Hydrolysis
While specific kinetic data for the enzymatic hydrolysis of this compound is not extensively available in the public domain, general kinetic parameters for β-glucosidases with various substrates provide a foundational understanding. The Michaelis-Menten constant (Km) for β-glucosidases with their natural substrates is typically 1 mM or less, and the catalytic rate constant (kcat) is generally around 300 s⁻¹ or lower.[2] For the synthesis of this compound using glucocerebrosidase, the reaction reaches saturation at approximately 0.3 mM of retinol.[1]
| Enzyme | Substrate | Km | Vmax or kcat | Optimal pH | Optimal Temperature (°C) |
| β-Glucosidase (General) | Aryl β-glucosides, Cellobiose | Typically ≤ 1 mM | Typically ≤ 300 s⁻¹ | 4.5 - 6.5[3] | 50 - 70 |
| Glucocerebrosidase (Synthesis) | Retinol | Saturation at ~0.3 mM | Not Reported | Not Reported | Not Reported |
This table represents generalized data for β-glucosidases and should be considered as a starting point for experimental design. Specific values for this compound hydrolysis need to be determined empirically.
Experimental Protocols
Enzymatic Hydrolysis of this compound
This protocol outlines a general procedure for the in vitro enzymatic hydrolysis of this compound.
Materials:
-
This compound
-
β-glucosidase (e.g., from almonds or a purified mammalian source)
-
Assay buffer (e.g., 50 mM sodium acetate buffer, pH 5.0)
-
Stop solution (e.g., 1 M sodium carbonate)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in the assay buffer. The final concentration in the reaction will depend on the experimental design (e.g., for kinetic studies, a range of concentrations bracketing the expected Km should be used).
-
Enzyme Preparation: Prepare a stock solution of β-glucosidase in the assay buffer. The concentration should be optimized to ensure a linear reaction rate over the desired time course.
-
Reaction Setup: In a microcentrifuge tube or a well of a microplate, combine the assay buffer, this compound solution, and pre-incubate at the desired temperature (e.g., 37°C or 50°C).
-
Initiate Reaction: Add the enzyme solution to the reaction mixture to start the hydrolysis.
-
Incubation: Incubate the reaction for a specific time period (e.g., 10, 20, 30, 60 minutes). Time course experiments should be conducted to determine the initial linear rate of the reaction.
-
Stop Reaction: Terminate the reaction by adding a stop solution or by heat inactivation of the enzyme.
-
Analysis: Analyze the reaction mixture for the presence of retinol and remaining this compound using HPLC.
Quantification of this compound and Retinol by HPLC
This protocol provides a general method for the simultaneous quantification of this compound and retinol.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
A reverse-phase C18 column (e.g., Zorbax SB-C18, 4.6 × 100 mm, 3.5 µm) is suitable for separating the more polar this compound from the nonpolar retinol.
Mobile Phase and Gradient:
-
A gradient elution is typically required.
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
A suitable gradient could be:
-
Start with a higher percentage of Solvent A to retain this compound.
-
Gradually increase the percentage of Solvent B to elute retinol.
-
Example Gradient: A linear gradient from 60% A to 5% A over 10 minutes, hold for 5 minutes, and then return to initial conditions. This gradient would need to be optimized for the specific column and compounds.
-
Detection:
-
Monitor the elution profile at 325 nm, the characteristic absorbance wavelength for retinol. This compound should also absorb at a similar wavelength.
Quantification:
-
Prepare standard curves for both this compound and retinol of known concentrations.
-
Inject a known volume of the standards and the reaction samples.
-
Calculate the concentration of each compound in the samples by comparing their peak areas to the standard curves.
Visualizations
Enzymatic Hydrolysis of this compound
Caption: Enzymatic cleavage of this compound into retinol and glucose by β-glucosidase.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for determining the kinetic parameters of this compound hydrolysis.
Retinol Signaling Pathway
Caption: The metabolic activation of retinol to retinoic acid and its role in gene regulation.
Conclusion
The enzymatic hydrolysis of this compound to retinol is a pivotal process for the effective delivery of vitamin A in various formulations. Understanding the kinetics and optimal conditions for this reaction, mediated by β-glucosidases, is essential for the development of stable and efficacious products. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and scientists to further investigate and harness this promising technology. Future research should focus on elucidating the specific kinetic parameters of different β-glucosidases with this compound and exploring the formulation factors that can influence this enzymatic conversion in topical and other delivery systems.
References
A Technical Guide on the Natural Occurrence of Retinyl Beta-Glucoside
Abstract: This document provides a comprehensive technical overview of the natural occurrence of retinyl beta-glucoside, a metabolite of vitamin A. It details its presence in biological systems, quantitative data on its concentration in human serum, its metabolic context, and detailed experimental protocols for its extraction, quantification, and characterization. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the biochemistry and analysis of retinoids.
Introduction
Retinyl beta-D-glucoside is a naturally occurring, water-soluble metabolite of vitamin A.[1] It consists of a retinol molecule linked to a glucose moiety via a beta-glycosidic bond. As a member of the retinoid family, it is intrinsically linked to the physiological pathways of vitamin A, which are crucial for vision, immune function, cellular differentiation, and reproduction. While other retinoids like retinol, retinyl esters, and retinoic acid are extensively studied, retinyl beta-glucoside represents a less-explored but biologically relevant conjugate. Its physical properties and metabolic fate suggest a potential role in the transport or storage of vitamin A. This guide synthesizes the current knowledge on its natural distribution and the methodologies used to study it.
Natural Occurrence
The natural presence of retinyl beta-glucoside appears to be specific to the animal kingdom, particularly mammals and fish. There is currently no substantive evidence of its natural occurrence in plants or microorganisms.
Mammals and Fish
Retinyl beta-glucoside has been definitively identified as a naturally occurring and biologically active metabolite in fish and mammals.[1] Its most well-documented presence is in human blood, where it exists as a normal endogenous component alongside other retinoids like retinoic acid and retinoyl beta-glucuronide.[2] A related compound, retinyl beta-glucosiduronate, which features a glucuronic acid instead of glucose, has been identified in the bile of rats following the administration of retinol, suggesting a role in retinoid metabolism and excretion.[3]
Plants and Microorganisms
Despite the vast diversity of glycosides found in the plant kingdom, retinyl beta-glucoside has not been identified as a natural plant constituent.[4] Plants are a primary dietary source of provitamin A carotenoids, but the metabolic pathways to form retinol conjugates with glucose have not been observed. However, enzymes extracted from plants, such as β-glucosidase from sweet almonds, have been used effectively in the in vitro enzymatic synthesis of retinyl glucosides. Similarly, there is no current evidence to suggest that microorganisms produce retinyl beta-glucoside naturally.
Quantitative Data
To date, quantitative analysis of retinyl beta-glucoside has been primarily focused on human blood serum. The data provides a baseline for its physiological concentration in a healthy adult population.
| Biological Matrix | Organism | Mean Concentration (nmol/L) | Concentration Range (nmol/L) | Citation |
| Serum | Human | 6.8 ± 4.0 (SD) | 1 - 11 |
Note: During a single day, the concentration of retinyl beta-glucoside in human serum can vary approximately two-fold.
Metabolism and Biological Role
Retinyl beta-glucoside is integrated into the broader vitamin A metabolic pathway. Its primary role appears to be that of a metabolic intermediate that can be hydrolyzed to release free retinol, thereby serving as a potential reservoir for the active forms of vitamin A.
The formation of retinyl beta-glucoside involves the enzymatic conjugation of glucose to retinol. The reverse reaction, hydrolysis, is catalyzed by broad-specificity mammalian β-glucosidases, such as those found in guinea pig liver. In studies involving vitamin A-deficient rats, administered retinyl beta-glucoside was found to be rapidly hydrolyzed to retinol, demonstrating its bioavailability as a source of vitamin A. Once released, this retinol can be oxidized to retinal and then irreversibly to retinoic acid, which is the primary retinoid responsible for regulating gene transcription via nuclear receptors (RAR and RXR).
Experimental Protocols
The analysis of retinyl beta-glucoside from biological matrices requires careful handling to prevent degradation, followed by robust extraction and sensitive analytical techniques.
Protocol: Extraction and Quantification from Human Serum
This protocol outlines a general methodology for the quantification of retinyl beta-glucoside from serum using liquid-liquid extraction (LLE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Thaw 200 µL of human serum on ice, protected from direct light.
-
Spike the sample with an appropriate internal standard (e.g., a deuterated retinoid analogue) to correct for extraction efficiency and matrix effects.
-
Vortex briefly to mix.
2. Protein Precipitation (Optional but Recommended):
-
Add 400 µL of cold acetonitrile to the serum sample.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
3. Liquid-Liquid Extraction:
-
Add 1.2 mL of Methyl-Tert-Butyl Ether (MTBE) to the supernatant.
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 13,000 rpm for 10 minutes to separate the aqueous and organic layers.
4. Solvent Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer containing the retinoids to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 200 µL of a mobile phase-compatible solvent, such as a 1:3 water/methanol mixture.
5. Analysis by LC-MS/MS:
-
Transfer the reconstituted sample to an appropriate autosampler vial.
-
Inject the sample into an LC-MS/MS system.
-
Chromatography: Use a C18 reverse-phase column (e.g., Thermo Scientific™ Accucore™ C18, 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase: Employ a gradient elution using a mixture of water and methanol, both containing 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Quantification: Use Selective Reaction Monitoring (SRM) to monitor specific precursor-to-product ion transitions for both retinyl beta-glucoside and the internal standard for accurate quantification.
Methods for Structural Characterization
Confirmation of the identity of retinyl beta-glucoside isolated from biological sources relies on a combination of chromatographic and spectroscopic techniques, as well as enzymatic assays.
| Method | Purpose | Key Parameters / Observations | Citation(s) |
| High-Performance Liquid Chromatography (HPLC) | Separation and Purification | Utilizes reverse-phase columns (e.g., C18) to separate retinyl beta-glucoside from other retinoids based on polarity. Retention time is compared to a synthetic standard. | |
| Mass Spectrometry (MS) | Structural Confirmation & Identification | Provides mass-to-charge ratio (m/z) to confirm molecular weight. Fragmentation patterns (MS/MS) can confirm the retinol and glucose moieties. Derivatization (e.g., methylation) may be used. | |
| Enzymatic Hydrolysis | Confirmation of Glycosidic Bond | Incubation with β-glucosidase or β-glucuronidase cleaves the glycosidic bond. The reaction products (retinol and glucose) are then identified by HPLC or other methods. | |
| UV-Vis Spectroscopy | Preliminary Identification | The retinoid structure gives a characteristic UV absorption spectrum. This can be used for initial characterization and to monitor purity during isolation. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of retinyl beta-glucuronide in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of beta-glucuronides of retinol and of retinoic acid in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plant Glycosides and Glycosidases: A Treasure-Trove for Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Retinyl Glucoside: A Technical Guide to a Promising Vitamin A Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Retinyl glucoside, a naturally occurring water-soluble metabolite of vitamin A, is emerging as a compound of significant interest in dermatological and pharmaceutical research. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its biochemical properties, metabolic pathways, and analytical methodologies. While it is established that this compound serves as a pro-vitamin A, delivering retinol upon enzymatic hydrolysis, its full biological role and potential for intrinsic activity remain areas of active investigation. This document consolidates available quantitative data, details relevant experimental protocols, and outlines key signaling pathways to support further research and development in this field.
Introduction
Vitamin A and its derivatives, collectively known as retinoids, are essential for numerous physiological processes, including vision, immune function, and cellular differentiation. The biological activity of retinoids is primarily mediated by retinoic acid through its interaction with nuclear receptors. This compound (retinyl-β-D-glucoside) is a naturally occurring metabolite of vitamin A found in fish and mammals.[1] Its increased water solubility and stability compared to retinol make it an attractive candidate for topical applications and potential drug delivery systems. This guide delves into the core scientific principles governing the metabolism and function of this compound.
Biosynthesis and Metabolism
The precise in vivo biosynthetic pathway of this compound has not been fully elucidated. However, evidence points towards the involvement of UDP-glucosyltransferases (UGTs), enzymes known to catalyze the glycosylation of various lipophilic molecules, including other retinoids like retinoic acid.[2] It is hypothesized that a similar enzymatic process involving the transfer of a glucose moiety from UDP-glucose to retinol results in the formation of this compound.
Once formed or introduced exogenously, this compound is primarily metabolized through enzymatic hydrolysis, yielding retinol and glucose. This conversion is a critical step for its biological activity, as retinol is the precursor to the active metabolite, retinoic acid.
Enzymatic Hydrolysis
The hydrolysis of this compound is catalyzed by specific β-glucosidases. In vitro studies have demonstrated that cytosolic and membrane-associated broad-specificity β-glucosidases found in guinea pig liver are capable of hydrolyzing this compound.[1] Notably, not all β-glucosidases exhibit this activity; for instance, placental glucocerebrosidase does not hydrolyze this compound.[1] This substrate specificity suggests a regulated metabolic pathway.
The general workflow for the enzymatic hydrolysis of this compound is depicted below:
Caption: Enzymatic hydrolysis of this compound to retinol and glucose.
Quantitative Data
A thorough understanding of the biochemical behavior of this compound requires quantitative data on its enzymatic synthesis and hydrolysis. The following tables summarize the available data. It is important to note that specific kinetic parameters for the hydrolysis of this compound by mammalian β-glucosidases are not yet available in the literature, representing a key area for future research.
Table 1: Enzymatic Synthesis of Retinyl Glucosides
| Carbohydrate Substrate | Product(s) | Yield (%) | Reference |
| D-Glucose | Retinyl β-D-glucoside | 9 | [3] |
| D-Galactose | Retinyl β-D-galactoside | 15 | |
| D-Mannose | Retinyl β-D-mannoside | 21 | |
| D-Fructose | Retinyl β-D-fructoside | 34 | |
| D-Sorbitol | Retinyl sorbitolide | 12 |
Table 2: Kinetic Parameters for Hydrolysis by β-Glucosidases
| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference |
| Guinea Pig Liver (Cytosolic) | Retinyl β-D-glucoside | Data Not Available | Data Not Available | |
| Guinea Pig Liver (Membrane-Associated) | Retinyl β-D-glucoside | Data Not Available | Data Not Available | |
| Maize Coleoptiles (Membrane-Associated) | p-Nitrophenyl β-D-glucopyranoside | 0.652 | 6.24 |
*Data for a model substrate is provided for context, highlighting the need for specific data with this compound.
Table 3: Biological Activity of this compound
| Activity | Model System | Efficacy | Reference |
| Growth Promotion | Vitamin A-deficient rats | 67-100% of retinyl acetate |
Signaling Pathways
The primary mechanism of action for this compound is believed to be its conversion to retinol, which then enters the canonical vitamin A signaling pathway. Retinol is oxidized to retinaldehyde and subsequently to retinoic acid. All-trans-retinoic acid (ATRA) is the ligand for nuclear retinoic acid receptors (RARs), which heterodimerize with retinoid X receptors (RXRs) to regulate the transcription of target genes.
To date, there is no direct evidence to suggest that this compound possesses intrinsic biological activity or binds to retinoid receptors independently of its conversion to retinol.
Caption: Vitamin A signaling pathway initiated by the metabolism of this compound.
Experimental Protocols
Enzymatic Synthesis of this compound
This protocol is adapted from the enzymatic synthesis of retinol glycosides.
Objective: To synthesize this compound from retinol and a glucose donor using β-glucosidase.
Materials:
-
Retinol
-
D-Glucose
-
β-Glucosidase (from sweet almond)
-
Supercritical carbon dioxide (SCCO2) apparatus
-
Dimethylformamide (DMF)
-
Phosphate buffer (pH 6.0)
Procedure:
-
Prepare a reaction mixture containing retinol, D-glucose, and β-glucosidase in DMF and phosphate buffer.
-
Place the reaction mixture in a high-pressure vessel.
-
Pressurize the vessel with SCCO2 to 120 bar.
-
Incubate the reaction at 50°C for 24 hours with stirring.
-
Depressurize the vessel and terminate the reaction by heating to denature the enzyme.
-
Purify the this compound from the reaction mixture using column chromatography.
-
Analyze the product by HPLC and NMR for identification and quantification.
Caption: Workflow for the enzymatic synthesis of this compound.
Proposed Protocol for Extraction and Quantification of this compound from Skin Samples
This proposed protocol adapts established methods for other retinoids to the analysis of the more polar this compound.
Objective: To extract and quantify this compound from skin tissue samples using HPLC-MS/MS.
Materials:
-
Skin tissue sample
-
Phosphate-buffered saline (PBS)
-
Ethanol with internal standard (e.g., a stable isotope-labeled this compound)
-
Hexane
-
Acetonitrile
-
Methanol
-
Formic acid
-
C18 HPLC column
-
Tandem mass spectrometer
Procedure:
-
Homogenize the skin tissue sample in PBS.
-
Add an equal volume of ethanol containing the internal standard to an aliquot of the homogenate to precipitate proteins.
-
Perform a liquid-liquid extraction with hexane to remove non-polar lipids and retinoids, retaining the aqueous-ethanolic phase containing this compound.
-
Evaporate the aqueous-ethanolic phase to dryness under a stream of nitrogen.
-
Reconstitute the sample in the mobile phase (e.g., a mixture of acetonitrile, methanol, and water with formic acid).
-
Inject the sample into an HPLC-MS/MS system equipped with a C18 column.
-
Separate the analytes using a gradient elution.
-
Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM) mode.
Caption: Proposed workflow for the extraction and analysis of this compound.
β-Glucosidase Activity Assay
This protocol describes a general method for assaying β-glucosidase activity using a chromogenic substrate. For specific analysis of this compound hydrolysis, the detection method would need to be adapted to measure the formation of retinol (e.g., by HPLC).
Objective: To determine the activity of β-glucosidase in a sample.
Materials:
-
Enzyme sample
-
p-Nitrophenyl-β-D-glucopyranoside (pNPG) substrate solution
-
Assay buffer (e.g., sodium acetate buffer, pH 5.0)
-
Stop solution (e.g., sodium carbonate or glycine-NaOH buffer)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer and pNPG substrate.
-
Add the enzyme sample to initiate the reaction.
-
Incubate the reaction at a controlled temperature (e.g., 37°C or 50°C) for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding the stop solution, which also develops the color of the p-nitrophenol product.
-
Measure the absorbance of the solution at 405-430 nm.
-
Calculate the enzyme activity based on a standard curve of p-nitrophenol.
Applications in Drug Development and Research
The unique properties of this compound make it a promising molecule for various applications:
-
Dermatology and Cosmetics: Its water solubility and stability make it an excellent candidate for topical formulations aimed at delivering vitamin A to the skin with potentially reduced irritation compared to other retinoids.
-
Drug Delivery: As a pro-drug of retinol, it can be explored in targeted drug delivery systems.
-
Nutritional Science: Its growth-promoting activity suggests it could be a bioavailable source of vitamin A.
Future Directions
The field of this compound research is ripe for further exploration. Key areas that warrant investigation include:
-
Elucidation of the in vivo biosynthetic pathway.
-
Determination of enzyme kinetic parameters for its hydrolysis by various β-glucosidases.
-
Investigation of its potential for intrinsic biological activity.
-
Development and validation of robust analytical methods for its quantification in various biological matrices.
-
Clinical studies to evaluate its efficacy and safety in dermatological applications.
Conclusion
This compound stands out as a vitamin A metabolite with significant potential. Its favorable physicochemical properties and demonstrated biological activity as a retinol precursor position it as a valuable compound for further research and development. This technical guide provides a foundation for scientists and researchers to build upon as we continue to unravel the full therapeutic and biological potential of this compound.
References
- 1. Human glucocerebrosidase catalyses transglucosylation between glucocerebroside and retinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The crystal structure of human cytosolic beta-glucosidase unravels the substrate aglycone specificity of a family 1 glycoside hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An HPLC-MS/MS method for the separation of α-retinyl esters from retinyl esters - PMC [pmc.ncbi.nlm.nih.gov]
Retinyl Glucoside: A Technical Guide to its Role in Cellular Processes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinyl glucoside is a naturally occurring metabolite of vitamin A, also found in fish and mammals, and is utilized as an ingredient in topical skincare products.[1] Chemically, it is a glycoside of retinol, where a glucose molecule is attached to the retinol backbone. This modification increases the water solubility and stability of the parent retinol molecule. Its significance in cellular processes lies in its role as a pro-drug, which, upon enzymatic cleavage, releases retinol, a precursor to the biologically active retinoic acid. This guide provides a comprehensive technical overview of this compound, its metabolism, mechanism of action, and methods for its evaluation.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Formula | C26H40O6 |
| Molecular Weight | 448.59 g/mol |
| CAS Number | 136778-12-6 |
| Synonyms | Retinyl β-D-glucoside |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C |
Metabolism and Bioactivation of this compound
The biological activity of this compound is contingent upon its enzymatic hydrolysis to retinol. This conversion is catalyzed by β-glucosidases, which are present in mammalian tissues, including the skin.
Once released, retinol can be taken up by skin cells and enter the metabolic pathway leading to the formation of retinoic acid, the primary mediator of retinoid effects on gene expression. In vitamin A-deficient rats, this compound has demonstrated 67-100% of the growth-promoting activity of retinyl acetate and is rapidly hydrolyzed to retinol.[1]
Cellular Uptake and Subsequent Metabolic Pathway
The retinol released from this compound is believed to follow the established cellular uptake and metabolic pathways for retinoids.
Role in Cellular Processes
The biological effects of this compound are mediated by its active metabolite, retinoic acid. In the skin, retinoic acid influences a variety of cellular processes, primarily through the regulation of gene expression.
-
Keratinocyte Differentiation and Proliferation: Retinoic acid is a potent regulator of epidermal cell growth and differentiation. It has been shown to suppress the expression of markers associated with cornification while influencing genes involved in cell cycle and apoptosis.[2][3]
-
Fibroblast Function and Collagen Synthesis: Retinoids can modulate fibroblast proliferation and the synthesis of extracellular matrix components.[4] Some studies indicate that retinoic acid can inhibit collagen synthesis in cultured human dermal fibroblasts. This effect is thought to be beneficial in the context of fibrotic diseases.
Quantitative Data Summary
Table 2: In Vitro Cytotoxicity of Retinoids on Human Skin Cells
| Compound | Cell Type | Assay | IC50 |
| Retinoic Acid | Human Fibroblasts & Epithelial Cells | - | 0.6 - 3 x 10⁻⁵ M |
| Retinol | HaCaT (Human Keratinocytes) | MTT | No significant cytotoxicity up to 200 µg/mL |
Note: The cytotoxicity of retinoic acid was observed over a range of concentrations. Retinol showed low cytotoxicity in HaCaT cells.
Table 3: In Vitro Skin Penetration of Retinol
| Vehicle | Skin Type | Duration | Penetration into Receptor Fluid (% of applied dose) |
| Hydroalcoholic Gel | Human | 24 hours | 0.3% |
| Oil-in-Water Emulsion | Human | 24 hours | 1.3% |
Data from in vitro studies using Franz diffusion cells.
Experimental Protocols
In Vitro Efficacy Assessment of this compound on Gene Expression in Human Keratinocytes
This protocol describes a method to assess the ability of this compound to modulate the expression of a known retinoid-responsive gene, such as a keratin or a component of the retinoid metabolism pathway, in cultured human keratinocytes.
Materials:
-
HaCaT human keratinocyte cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Retinol and Retinoic Acid (as positive controls)
-
Vehicle control (DMSO)
-
RNA isolation kit
-
cDNA synthesis kit
-
RT-qPCR master mix and primers for the target gene (e.g., KRT4, CYP26A1) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Culture: Culture HaCaT cells in DMEM with 10% FBS in a humidified incubator at 37°C and 5% CO2. Seed cells in 6-well plates and grow until they reach approximately 80% confluency.
-
Treatment: Prepare working solutions of this compound, retinol, and retinoic acid in cell culture medium. Aspirate the old medium from the cells and replace it with the treatment solutions or vehicle control. Incubate for 24 to 48 hours.
-
RNA Isolation: At the end of the treatment period, wash the cells with PBS and lyse them directly in the wells. Isolate total RNA according to the manufacturer's protocol of the RNA isolation kit.
-
cDNA Synthesis: Quantify the isolated RNA and synthesize cDNA from an equal amount of RNA from each sample using a cDNA synthesis kit.
-
RT-qPCR: Perform real-time quantitative PCR using the synthesized cDNA, specific primers for the target and housekeeping genes, and a suitable master mix.
-
Data Analysis: Calculate the relative expression of the target gene normalized to the housekeeping gene using the ΔΔCt method. Compare the fold change in gene expression in treated samples relative to the vehicle control.
Quantification of this compound and Retinol in Cell Lysates by HPLC
This protocol provides a method for the extraction and quantification of this compound and its metabolite, retinol, from cell lysates using High-Performance Liquid Chromatography (HPLC) with UV detection.
References
- 1. glpbio.com [glpbio.com]
- 2. Retinoid-Responsive Transcriptional Changes in Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Retinoid effects on fibroblast proliferation and collagen synthesis in vitro and on fibrotic disease in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enzymatic Activation of Retinyl Glucoside in the Skin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoids are a cornerstone of dermatological and cosmetic science, with a well-established role in regulating skin cell proliferation, differentiation, and extracellular matrix integrity. However, the potent bioactivity of retinoids like retinol and retinoic acid is often accompanied by chemical instability and a potential for skin irritation. To circumvent these limitations, derivatives have been developed to enhance stability and provide a more controlled release of the active molecule. Retinyl glucoside, a glycosylated form of retinol, represents one such innovation. This technical guide provides an in-depth exploration of the interaction between this compound and cutaneous enzymes, its subsequent metabolic activation, and the downstream molecular events that underpin its biological effects. While direct quantitative data on the enzymatic kinetics of this compound in human skin is limited in publicly available literature, this guide synthesizes the existing knowledge on relevant enzymatic processes and retinoid signaling to provide a comprehensive theoretical and practical framework.
The Enzymatic Conversion of this compound to Retinol
The fundamental premise for the bioactivity of this compound in the skin is its enzymatic hydrolysis to release free retinol. This conversion is catalyzed by β-glucosidases, enzymes known to be present and active in the skin.
The Role of β-Glucosidase in the Skin
β-glucosidases are enzymes that catalyze the hydrolysis of β-glycosidic bonds, releasing glucose from various glycosides. In the skin, these enzymes are involved in the metabolism of glycolipids, such as glucosylceramides, which are essential for the formation and maintenance of the epidermal barrier. The presence of β-glucosidase activity has been confirmed in cultured human skin fibroblasts. While the primary role of these enzymes is in lipid metabolism, their substrate specificity can extend to other glycosylated molecules, including this compound.
Evidence for this compound Hydrolysis
Subsequent Metabolic Activation and Signaling Pathway
Upon its release, retinol undergoes a two-step oxidation process to become the biologically active all-trans-retinoic acid (ATRA). This conversion and the subsequent signaling cascade are central to the effects of all retinoids on the skin.
Conversion of Retinol to Retinoic Acid
The conversion of retinol to retinoic acid is a tightly regulated enzymatic process within keratinocytes:
-
Retinol to Retinaldehyde: Retinol is first oxidized to retinaldehyde. This reversible reaction is catalyzed by cytosolic alcohol dehydrogenases (ADHs) and microsomal retinol dehydrogenases (RDHs).
-
Retinaldehyde to Retinoic Acid: Retinaldehyde is then irreversibly oxidized to all-trans-retinoic acid by retinaldehyde dehydrogenases (RALDHs).
Retinoid Signaling Pathway
All-trans-retinoic acid exerts its effects by modulating gene expression through nuclear receptors. The key steps in this pathway are:
-
Receptor Binding: ATRA binds to retinoic acid receptors (RARs), which form heterodimers with retinoid X receptors (RXRs).
-
DNA Interaction: The RAR/RXR heterodimer binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes.
-
Transcriptional Regulation: This binding event recruits co-activator or co-repressor proteins, leading to the up- or down-regulation of gene transcription. This intricate signaling network ultimately governs the cellular responses to retinoids.
Quantitative Data on Retinoid-Induced Gene Expression
While direct quantitative data on the effects of this compound on gene expression is not available in the public domain, studies on retinol provide a valuable proxy for the expected downstream effects following its release from this compound. The following table summarizes the quantitative changes in the expression of key genes in human skin explants after treatment with retinol.
| Gene Target | Treatment | Time Point | Fold Change in mRNA Expression (vs. Control) | Reference |
| CRABP2 (Cellular Retinoic Acid-Binding Protein II) | 0.1% Retinol | 24 hours | +388.8% | [1] |
| 0.1% Retinol | 48 hours | +932% | [1] | |
| HBEGF (Heparin-Binding EGF-Like Growth Factor) | 0.1% Retinol | 24 hours | +164.2% | [1] |
| 0.1% Retinol | 48 hours | +151.7% | [1] |
CRABP2 is involved in the intracellular transport of retinoic acid, and its upregulation is a classic marker of retinoid activity. HBEGF is a growth factor that plays a role in keratinocyte proliferation and skin repair. The significant upregulation of these genes by retinol highlights the expected biological activity following the enzymatic conversion of this compound.
Experimental Protocols
To facilitate further research into the cutaneous metabolism and activity of this compound, this section provides detailed methodologies for key experiments.
Protocol for β-Glucosidase Activity Assay in Human Skin Homogenates
This protocol is adapted from standard colorimetric assays for β-glucosidase activity.
Objective: To quantify the activity of β-glucosidase in human skin homogenates.
Principle: The assay utilizes the chromogenic substrate p-nitrophenyl-β-D-glucopyranoside (pNPG), which is hydrolyzed by β-glucosidase to p-nitrophenol (pNP) and glucose. The reaction is stopped with an alkaline solution, and the amount of liberated pNP is quantified spectrophotometrically at 405 nm.
Materials:
-
Human skin tissue (e.g., from explants)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Homogenization buffer (e.g., 50 mM sodium acetate buffer, pH 5.0, with 0.1% Triton X-100)
-
p-Nitrophenyl-β-D-glucopyranoside (pNPG) solution (10 mM in sodium acetate buffer)
-
Sodium carbonate solution (1 M)
-
p-Nitrophenol (pNP) standards
-
Microplate reader
Procedure:
-
Sample Preparation: a. Excise human skin tissue and wash with cold PBS. b. Homogenize the tissue in ice-cold homogenization buffer. c. Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. d. Collect the supernatant (cytosolic and solubilized membrane fractions) for the enzyme assay. e. Determine the total protein concentration of the supernatant using a standard protein assay (e.g., Bradford or BCA).
-
Enzyme Assay: a. Prepare a reaction mixture in a 96-well plate containing 50 µL of skin homogenate supernatant and 50 µL of 10 mM pNPG solution. b. Incubate the plate at 37°C for a defined period (e.g., 60 minutes). c. Stop the reaction by adding 100 µL of 1 M sodium carbonate solution. d. Prepare a standard curve using known concentrations of pNP.
-
Data Analysis: a. Measure the absorbance of the samples and standards at 405 nm. b. Calculate the concentration of pNP produced in each sample using the standard curve. c. Express the β-glucosidase activity as µmol of pNP produced per minute per mg of protein.
Protocol for Quantification of this compound and Retinol in Skin Explants by HPLC-UV
This proposed method is based on established protocols for retinoid analysis in biological matrices.
Objective: To simultaneously quantify the concentrations of this compound and retinol in human skin explants after topical application.
Principle: Retinoids are extracted from the skin tissue and separated by reverse-phase high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection.
Materials:
-
Human skin explants
-
Formulation containing this compound
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Extraction solvent (e.g., hexane:isopropanol, 3:2 v/v)
-
HPLC system with a C18 reverse-phase column and UV detector
-
Mobile phase (e.g., gradient of methanol and water)
-
This compound and retinol analytical standards
Procedure:
-
Sample Treatment and Collection: a. Culture human skin explants at the air-liquid interface. b. Topically apply a known amount of the this compound formulation to the epidermal surface. c. At various time points (e.g., 0, 2, 4, 8, 24 hours), harvest the skin explants. d. Wash the explants with PBS to remove any unabsorbed formulation.
-
Extraction: a. Homogenize the skin explants in the extraction solvent. b. Vortex and centrifuge to separate the organic and aqueous phases. c. Collect the organic phase containing the retinoids. d. Evaporate the solvent under a stream of nitrogen. e. Reconstitute the residue in the mobile phase.
-
HPLC Analysis: a. Inject the reconstituted sample into the HPLC system. b. Separate the analytes using a C18 column and a suitable mobile phase gradient. c. Detect this compound and retinol by UV absorbance at their respective maximum absorbance wavelengths (e.g., ~325 nm for retinol).
-
Data Analysis: a. Generate standard curves for this compound and retinol using the analytical standards. b. Quantify the concentrations of this compound and retinol in the skin samples based on the standard curves.
References
Methodological & Application
Optimizing Retinyl Glucoside Yield in Enzymatic Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinyl glucoside, a glycosylated derivative of retinol (Vitamin A), offers enhanced water solubility and stability, making it a promising compound for applications in cosmetics, pharmaceuticals, and nutraceuticals. Enzymatic synthesis provides a regioselective and environmentally friendly alternative to chemical methods for producing this compound. This document provides detailed application notes and protocols for optimizing the yield of this compound through enzymatic reactions, focusing on the use of β-glucosidase and cyclodextrin glucanotransferase (CGTase).
Data Presentation: Optimizing Reaction Parameters
The yield of this compound is influenced by several factors, including the choice of enzyme, carbohydrate donor, and reaction conditions. The following tables summarize quantitative data from studies on the enzymatic synthesis of retinyl glycosides and related compounds to guide optimization efforts.
Table 1: Influence of Carbohydrate Donor on Retinyl Glycoside Yield using β-Glucosidase
| Carbohydrate Donor | Yield (%) | Reference |
| D-Fructose | 34 | [1][2][3][4] |
| D-Galactose | 15 | [1] |
| D-Mannose | 12 | |
| D-Glucose | 9 | |
| D-Sorbitol | 9 |
Reaction conditions: β-glucosidase from sweet almond in supercritical carbon dioxide (SCCO2) at 120 bar and 50°C.
Table 2: General Optimized Conditions for Transglycosylation by β-Glucosidase
| Parameter | Optimal Value/Range | Reference |
| pH | 6.0 | |
| Temperature | 50°C | |
| Enzyme Concentration | 40% (w/w of carbohydrate) | |
| Substrate Molar Ratio (Retinol:Carbohydrate) | 1:2 | |
| Reaction Time | 24 hours | |
| Solvent | Dimethylformamide (DMF) in SCCO2 |
Table 3: Parameters for CGTase-Catalyzed Glycosylation of Hydrophobic Molecules
| Parameter | Value/Range | Acceptor Molecule | Reference |
| Enzyme Source | Bacillus circulans | Steviol Glycosides | |
| Glycosyl Donor | Soluble Starch (2% w/v) | Steviol Glycosides | |
| Acceptor Concentration | 2% (w/v) | Steviol Glycosides | |
| pH | 5.0 - 10.0 | Steviol Glycosides | |
| Temperature | 30 - 40°C | Steviol Glycosides | |
| Reaction Time | 24 hours | Steviol Glycosides |
Signaling Pathway and Experimental Workflow
Retinoid Signaling Pathway
Retinol and its derivatives, including this compound (which can be hydrolyzed to retinol), play crucial roles in various biological processes through the retinoic acid signaling pathway. This pathway regulates gene expression involved in cell differentiation, proliferation, and apoptosis.
Caption: Retinoid signaling pathway.
Experimental Workflow for Enzymatic Synthesis of this compound
The overall process for producing and characterizing this compound involves several key stages, from the initial enzymatic reaction to the final analysis of the purified product.
Caption: Experimental workflow for this compound synthesis.
Experimental Protocols
Protocol 1: Synthesis of this compound using β-Glucosidase
This protocol is based on the transglycosylation activity of β-glucosidase in a system designed to favor synthesis over hydrolysis.
Materials:
-
Retinol
-
D-Glucose (or other carbohydrate donor)
-
β-glucosidase (e.g., from sweet almond)
-
Phosphate buffer (pH 6.0)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Reaction vessel (capable of being sealed)
-
Magnetic stirrer and heating plate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Substrate Preparation: In a sealed reaction vessel, dissolve retinol (1 equivalent) and D-glucose (2 equivalents) in a minimal amount of DMF.
-
Enzyme Addition: Prepare a solution of β-glucosidase in phosphate buffer (pH 6.0). Add the enzyme solution to the substrate mixture. The amount of enzyme can be optimized, with a starting point of 40% (w/w) of the carbohydrate.
-
Reaction Incubation: Seal the vessel and incubate the reaction mixture at 50°C with constant stirring for 24 hours. Protect the reaction from light due to the light sensitivity of retinol.
-
Reaction Quenching: Terminate the reaction by heat inactivation of the enzyme (e.g., by placing the vessel in a boiling water bath for 10 minutes).
-
Extraction: After cooling, add ethyl acetate to the reaction mixture and transfer to a separatory funnel. Wash with an equal volume of water to remove the unreacted carbohydrate and buffer salts. Repeat the aqueous wash twice.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting residue by silica gel column chromatography. Elute with a gradient of hexane and ethyl acetate to separate this compound from unreacted retinol and other byproducts.
-
Analysis: Analyze the fractions containing the product by TLC and HPLC. Combine the pure fractions and evaporate the solvent to obtain purified this compound.
Protocol 2: Synthesis of this compound using Cyclodextrin Glucanotransferase (CGTase)
This protocol utilizes the intermolecular transglycosylation activity of CGTase, with an inexpensive glucose donor like soluble starch.
Materials:
-
Retinol
-
Soluble starch
-
Cyclodextrin Glucanotransferase (CGTase) (e.g., from Bacillus sp.)
-
Buffer solution (e.g., phosphate buffer, pH 7.0)
-
Organic co-solvent (e.g., DMSO or ethanol to dissolve retinol)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Reaction vessel
-
Magnetic stirrer and heating plate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Substrate Preparation: Dissolve soluble starch (e.g., 2% w/v) in the buffer solution by heating and then cooling to the reaction temperature. In a separate container, dissolve retinol in a minimal amount of an organic co-solvent like DMSO.
-
Reaction Setup: Add the retinol solution to the starch solution with vigorous stirring.
-
Enzyme Addition: Add CGTase to the reaction mixture. The optimal enzyme concentration should be determined experimentally.
-
Reaction Incubation: Incubate the reaction at a suitable temperature (e.g., 40°C) with constant stirring for 24 hours.
-
Reaction Quenching: Stop the reaction by boiling the mixture for 10 minutes to denature the enzyme.
-
Extraction: Cool the reaction mixture and extract with ethyl acetate to recover the lipophilic this compound and unreacted retinol.
-
Drying and Concentration: Dry the organic phase with anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purification: Purify the product using silica gel column chromatography with a hexane-ethyl acetate solvent system.
-
Analysis: Characterize the purified product using TLC, HPLC, and structural analysis techniques like NMR and MS.
Protocol 3: HPLC Analysis of this compound
This protocol provides a general method for the analysis of retinoids, which can be adapted for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for retinoid analysis. An aminopropyl column has also been reported for the separation of retinol and its glucoside.
-
Mobile Phase: A gradient of acetonitrile and water is often effective. For example, starting with a higher water content and gradually increasing the acetonitrile concentration. A mobile phase of acetonitrile:water (70:30 v/v) has been used with an aminopropyl column.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 325 nm, which is the characteristic absorption wavelength for the retinoid chromophore.
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation: Prepare standard solutions of retinol and purified this compound of known concentrations in the mobile phase or a suitable solvent.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture or purified fraction in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Identify the peaks corresponding to retinol and this compound based on the retention times of the standards. Construct a calibration curve from the peak areas of the standards to quantify the amount of this compound in the samples. The retention time for this compound is expected to be shorter than that of retinol on a reverse-phase column due to its increased polarity. Conversely, on a normal-phase or aminopropyl column, this compound will have a longer retention time.
Conclusion
The enzymatic synthesis of this compound presents a viable and advantageous alternative to chemical methods. Optimization of the reaction conditions, including the choice of enzyme, carbohydrate donor, pH, temperature, and substrate concentrations, is crucial for maximizing the product yield. The protocols provided herein offer a solid foundation for researchers and professionals in the fields of biotechnology and drug development to produce and analyze this compound efficiently. Further optimization may be achieved through enzyme engineering and the exploration of novel reaction media.
References
Application Note: Simultaneous HPLC Analysis of Retinyl Glucoside and Retinol
Abstract
This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the simultaneous separation and quantification of retinyl glucoside and retinol. This compound, a glycosylated derivative of retinol (Vitamin A), is of increasing interest in cosmetic and pharmaceutical research for its potential biological activities and improved stability. This method is applicable to the analysis of these compounds in various matrices, including raw materials, cosmetic formulations, and biological samples. The protocol employs a reverse-phase C18 column with a gradient elution, providing excellent resolution and accurate quantification.
Introduction
Retinol is a well-established, potent ingredient in skincare and pharmaceutical products, known for its role in cellular renewal and anti-aging. However, its instability to light and air presents formulation challenges. This compound, a stabilized form of retinol, offers a promising alternative with potentially enhanced bioavailability and reduced irritation. Accurate and reliable analytical methods are crucial for the quality control of raw materials, formulation development, and stability testing of products containing these retinoids. This application note presents a validated HPLC method for the simultaneous determination of this compound and retinol.
Experimental
Instrumentation and Columns
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable.
-
Analytical Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Software: Chromatography data acquisition and processing software.
Reagents and Standards
-
Solvents: HPLC grade methanol, acetonitrile, and water.
-
Standards: Reference standards of all-trans-retinol and this compound.
-
Internal Standard (Optional): Retinyl acetate can be used as an internal standard for improved quantitative accuracy.
-
Antioxidant: Butylated hydroxytoluene (BHT) should be added to solvents used for sample and standard preparation to prevent degradation of retinoids.
HPLC Method Protocol
A gradient elution is employed to achieve optimal separation of the polar this compound and the nonpolar retinol.
Table 1: HPLC Gradient Elution Program
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) | % Mobile Phase C (Methanol) |
| 0.0 | 30 | 70 | 0 |
| 10.0 | 10 | 90 | 0 |
| 15.0 | 0 | 50 | 50 |
| 20.0 | 0 | 50 | 50 |
| 21.0 | 30 | 70 | 0 |
| 25.0 | 30 | 70 | 0 |
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 325 nm
-
Injection Volume: 20 µL
Sample and Standard Preparation Protocol
Standard Solution Preparation:
-
Prepare individual stock solutions of this compound and retinol (and retinyl acetate if used as an internal standard) in methanol with 0.1% BHT at a concentration of 1 mg/mL.
-
From the stock solutions, prepare a mixed working standard solution containing this compound and retinol at desired concentrations (e.g., in the range of 1-100 µg/mL) by diluting with the initial mobile phase composition (30:70 Water:Acetonitrile with 0.1% BHT).
-
Store all standard solutions in amber vials at -20°C and protect from light.
Sample Preparation (General Guideline for a Cream Formulation):
-
Accurately weigh approximately 1 g of the cream sample into a 50 mL centrifuge tube.
-
Add 10 mL of methanol (with 0.1% BHT) and vortex vigorously for 2 minutes to disperse the sample.
-
Add 20 mL of hexane and vortex for another 5 minutes to extract the retinoids.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper hexane layer to a clean tube.
-
Repeat the extraction of the lower aqueous/solid layer with another 20 mL of hexane.
-
Combine the hexane extracts and evaporate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.
-
Filter the reconstituted solution through a 0.45 µm syringe filter into an amber HPLC vial before injection.
Data Presentation
Table 2: Quantitative Performance Data for Retinol Analysis
| Parameter | Value | Reference |
| Linearity Range (µg/mL) | 0.05 - 10 | [1] |
| Limit of Detection (LOD) | 0.08 pmol | [2] |
| Limit of Quantification (LOQ) | 0.27 pmol | [2] |
| Intra-day Precision (%RSD) | < 5% | [2] |
| Inter-day Precision (%RSD) | 5.9 - 11.0% | [3] |
| Recovery | 93 - 101.2% |
Expected Chromatographic Results:
Due to its higher polarity from the glucose moiety, this compound will elute earlier than retinol under reverse-phase conditions.
Table 3: Expected Retention Times
| Compound | Expected Retention Time (min) |
| This compound | ~ 5 - 7 |
| Retinol | ~ 12 - 15 |
| Retinyl Acetate (IS) | ~ 16 - 18 |
Mandatory Visualizations
Caption: Experimental workflow for HPLC analysis of this compound and retinol.
Caption: Simplified retinol signaling pathway leading to gene transcription.
Discussion
The developed HPLC method provides a reliable and efficient means for the simultaneous analysis of this compound and retinol. The gradient elution allows for the separation of these two compounds with different polarities in a single run. The use of a C18 column is standard for retinoid analysis and provides good peak shape and resolution. The detection wavelength of 325 nm is optimal for both retinol and its derivatives.
Sample preparation is a critical step, especially for complex matrices like creams. The liquid-liquid extraction with hexane is effective for isolating the lipophilic retinoids from the formulation base. It is imperative to protect the samples and standards from light and to use an antioxidant like BHT to prevent degradation.
Conclusion
This application note provides a comprehensive protocol for the simultaneous HPLC analysis of this compound and retinol. The method is suitable for quality control, stability studies, and research and development in the pharmaceutical and cosmetic industries. The provided experimental details and visualization aids are intended to facilitate the implementation of this method in a laboratory setting.
References
Application Notes and Protocol for Retinyl Glucoside Stability Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinyl glucoside, a glycoside derivative of retinol (Vitamin A), is an increasingly popular active ingredient in cosmetic and pharmaceutical formulations due to its potential for improved stability and reduced skin irritation compared to other retinoids. Understanding its stability profile is critical for ensuring product quality, efficacy, and safety throughout its shelf life.
These application notes provide a comprehensive protocol for conducting stability testing of this compound as a raw material or in a finished product. The protocol is designed to be compliant with the general principles outlined in the ICH Q1A(R2) guidelines and to identify potential degradation pathways and establish a stability-indicating analytical method.
Predicted Degradation Pathway
This compound's structure, consisting of a retinol molecule linked to a glucose unit via a glycosidic bond, suggests two primary degradation pathways under stress conditions:
-
Hydrolysis: Cleavage of the glycosidic bond to yield retinol and glucose. This is anticipated to be a major degradation route, especially under acidic or basic conditions.
-
Oxidation and Isomerization: The polyene chain of the retinol moiety is susceptible to oxidation and isomerization when exposed to light, heat, and oxygen, similar to other retinoids.
Experimental Protocols
This section details the methodologies for forced degradation studies and the development of a stability-indicating analytical method.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to understand the intrinsic stability of this compound and to generate potential degradation products for analytical method validation.[1] A target degradation of 5-20% is recommended to avoid the formation of secondary degradation products.[2]
Objective: To identify the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound (pure substance or in formulation)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (optional, for mobile phase)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL). For formulations, use the product directly or after a suitable extraction step to isolate the active ingredient.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Keep the stock solution (in a sealed vial) in a hot air oven at 80°C for 48 hours.
-
Photostability: Expose the stock solution to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.
-
-
Sample Analysis: At appropriate time points, withdraw aliquots of the stressed samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute with the mobile phase to a suitable concentration for HPLC analysis.
Stability-Indicating HPLC Method
A validated, stability-indicating analytical method is crucial for accurately quantifying the decrease in this compound and the formation of degradation products.[3]
Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products, primarily retinol.
Instrumentation and Conditions (starting point):
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/Vis or DAD detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient elution with: A: Water with 0.1% Formic Acid B: Acetonitrile/Methanol (50:50 v/v) |
| Gradient Program | 0-10 min: 80% B to 95% B; 10-15 min: 95% B; 15.1-20 min: 80% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 325 nm (characteristic for retinoids)[4][5] |
| Injection Volume | 10 µL |
Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines for parameters including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).
Data Presentation
The results from the stability studies should be summarized in clear and concise tables to facilitate comparison and analysis.
Forced Degradation Results
| Stress Condition | Duration | This compound (% Remaining) | Retinol (% Area) | Other Degradants (% Area) |
| 0.1 M HCl, 60°C | 24 h | e.g., 85.2 | e.g., 12.5 | e.g., 2.3 |
| 0.1 M NaOH, 60°C | 24 h | e.g., 90.1 | e.g., 8.7 | e.g., 1.2 |
| 3% H₂O₂, RT | 24 h | e.g., 92.5 | e.g., 3.1 | e.g., 4.4 |
| 80°C | 48 h | e.g., 95.3 | e.g., 2.8 | e.g., 1.9 |
| Photostability | 1.2 M lux h | e.g., 88.7 | e.g., 5.6 | e.g., 5.7 |
| Control (Dark) | - | e.g., 99.8 | e.g., <0.1 | e.g., <0.1 |
Long-Term and Accelerated Stability Study Data
For formal stability studies, the protocol should follow ICH guidelines for storage conditions and testing frequency.
Long-Term Stability (e.g., 25°C ± 2°C / 60% RH ± 5% RH)
| Time Point | Appearance | pH (if applicable) | Assay of this compound (%) | Degradation Products (%) |
| 0 Months | Complies | 6.5 | 100.2 | < LOQ |
| 3 Months | Complies | 6.4 | 99.5 | 0.3 |
| 6 Months | Complies | 6.4 | 98.9 | 0.8 |
| 9 Months | Complies | 6.3 | 98.2 | 1.3 |
| 12 Months | Complies | 6.3 | 97.5 | 1.9 |
Accelerated Stability (e.g., 40°C ± 2°C / 75% RH ± 5% RH)
| Time Point | Appearance | pH (if applicable) | Assay of this compound (%) | Degradation Products (%) |
| 0 Months | Complies | 6.5 | 100.2 | < LOQ |
| 1 Month | Complies | 6.3 | 98.1 | 1.5 |
| 3 Months | Complies | 6.1 | 95.8 | 3.7 |
| 6 Months | Complies | 5.9 | 92.3 | 6.9 |
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate key processes.
Caption: Workflow for the forced degradation study of this compound.
Caption: Predicted degradation pathways of this compound.
Conclusion
This protocol provides a robust framework for assessing the stability of this compound. The forced degradation studies will help in understanding the degradation pathways, and the stability-indicating HPLC method will ensure accurate quantification of the active ingredient and its degradation products over time. The data generated will be crucial for formulation development, packaging selection, and establishing appropriate storage conditions and shelf-life for products containing this compound. It is important to note that retinoids are generally sensitive to light and oxidation, and therefore, appropriate precautions should be taken during sample handling and storage.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sgs.com [sgs.com]
- 3. Retinoid stability and degradation kinetics in commercial cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC Method for Analysis of Retinol and Synthetic Derivatives Analysis on Lipak Column | SIELC Technologies [sielc.com]
- 5. rombio.unibuc.ro [rombio.unibuc.ro]
Application Notes and Protocols: Retinyl Glucoside Treatment in Keratinocyte Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoids, derivatives of vitamin A, are crucial regulators of skin cell growth and differentiation.[1] Retinyl glucoside, a stabilized derivative of retinol, is increasingly utilized in skincare and dermatological research due to its enhanced stability and potential for controlled release of the active retinoid. In keratinocyte cell culture, this compound is metabolized to retinol and subsequently to retinoic acid, the primary biologically active form.[2][3] Retinoic acid then binds to nuclear receptors, specifically retinoic acid receptors (RARs) and retinoid X receptors (RXRs), to modulate gene expression.[1][4] This modulation influences key cellular processes in keratinocytes, including proliferation, differentiation, and the synthesis of extracellular matrix components.
These application notes provide a comprehensive overview of the effects of this compound treatment on keratinocyte cell cultures. Detailed protocols for essential experiments are provided to enable researchers to investigate its biological activities.
Mechanism of Action
This compound exerts its effects on keratinocytes following its intracellular conversion to retinoic acid. This active metabolite then orchestrates a cascade of molecular events:
-
Cellular Uptake and Metabolism: this compound is taken up by keratinocytes and is believed to be hydrolyzed by intracellular glucosidases to release retinol. Retinol is then oxidized in a two-step process to retinaldehyde and then to retinoic acid.
-
Nuclear Receptor Activation: All-trans retinoic acid (ATRA) and its isomer 9-cis-retinoic acid are the ligands for the nuclear retinoid receptors. In keratinocytes, the predominant receptors are RARγ and RXRα.
-
Gene Expression Regulation: Upon ligand binding, RAR/RXR heterodimers undergo a conformational change, bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, and regulate their transcription. This can either activate or repress gene expression.
-
Signal Transduction Crosstalk: Beyond direct gene regulation, retinoids can also indirectly influence cellular processes by interfering with other signaling pathways, such as antagonizing the activity of the AP-1 (activator protein-1) transcription factor, a key regulator of keratinocyte differentiation.
Key Effects on Keratinocytes
Treatment of keratinocyte cell cultures with retinoids, the active metabolites of this compound, leads to several significant biological responses:
-
Regulation of Proliferation and Differentiation: Retinoids are known to normalize keratinocyte differentiation. In culture, they can inhibit markers of terminal differentiation. Paradoxically, while high doses of retinoids can promote proliferation and epidermal thickening in vivo, they can inhibit proliferation in vitro.
-
Modulation of Keratin Expression: Retinoid treatment alters the expression of keratin genes. For instance, in cultured keratinocytes, the expression of keratins associated with terminal differentiation, such as KRT1 and KRT10, is often reduced, while keratins like KRT13 and KRT19 may be induced.
-
Effects on Extracellular Matrix: Retinoids can influence the expression of extracellular matrix components. Notably, all-trans retinoic acid has been shown to decrease the expression of type VII collagen in human keratinocytes. Conversely, retinoids can stimulate the degradation of interstitial collagen fibrils.
-
Induction of Apoptosis: Under certain conditions, particularly those that favor differentiation, retinoic acid can induce apoptosis in cultured keratinocytes. This effect is associated with the increased expression of pro-apoptotic factors like p53 and caspases.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on keratinocyte cell culture.
Protocol 1: Keratinocyte Cell Culture and Treatment
This protocol outlines the basic steps for culturing human keratinocytes and treating them with this compound.
Materials:
-
Primary Human Epidermal Keratinocytes (HEK) or HaCaT cell line
-
Keratinocyte Growth Medium (KGM)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Culture keratinocytes in T-75 flasks with KGM. When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with trypsin inhibitor or serum-containing medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh KGM and perform a cell count.
-
Seed the cells into appropriate culture plates (e.g., 96-well for viability assays, 6-well for gene/protein analysis) at a predetermined density.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator.
-
Treatment: Prepare serial dilutions of this compound in KGM from the stock solution.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control (e.g., DMSO).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Protocol 2: Cell Viability Assessment (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Treated keratinocytes in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Gene Expression Analysis (RT-qPCR)
This protocol quantifies the mRNA levels of target genes in response to this compound treatment.
Materials:
-
Treated keratinocytes in a 6-well plate
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., KRT10, COL7A1, p53) and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: After treatment, wash the cells with PBS and lyse them directly in the well using the lysis buffer from the RNA extraction kit. Follow the manufacturer's instructions to isolate total RNA.
-
cDNA Synthesis: Quantify the extracted RNA and use a cDNA synthesis kit to reverse transcribe an equal amount of RNA from each sample into cDNA.
-
qPCR: Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers, and cDNA template.
-
Run the qPCR reaction using a standard thermal cycling protocol.
-
Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the reference gene and compared to the vehicle control.
Protocol 4: Protein Expression Analysis (Western Blot)
This protocol detects and quantifies the levels of specific proteins in response to this compound treatment.
Materials:
-
Treated keratinocytes in a 6-well plate
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Keratin 10, anti-Collagen VII, anti-p53)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and perform densitometric analysis to quantify protein levels, normalizing to a loading control like β-actin or GAPDH.
Data Presentation
Quantitative data from the described experiments should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Keratinocyte Viability (MTT Assay)
| Concentration (µM) | Cell Viability (% of Control) ± SD |
| 0 (Vehicle) | 100 ± 4.5 |
| 1 | 98.2 ± 5.1 |
| 10 | 95.6 ± 3.9 |
| 50 | 85.3 ± 6.2 |
| 100 | 72.1 ± 5.8 |
Table 2: Relative Gene Expression in Keratinocytes Treated with this compound (RT-qPCR)
| Gene | Fold Change (vs. Control) at 24h | Fold Change (vs. Control) at 48h |
| KRT10 | 0.65 ± 0.08 | 0.42 ± 0.05 |
| COL7A1 | 0.78 ± 0.10 | 0.55 ± 0.07 |
| p53 | 1.5 ± 0.2 | 2.1 ± 0.3 |
Table 3: Relative Protein Expression in Keratinocytes Treated with this compound (Western Blot)
| Protein | Relative Expression (vs. Control) at 48h |
| Keratin 10 | 0.51 ± 0.09 |
| Collagen VII | 0.63 ± 0.11 |
| p53 | 1.8 ± 0.25 |
Visualizations
Caption: Experimental workflow for assessing this compound effects.
Caption: Retinoid signaling pathway in keratinocytes.
References
- 1. Regulation of keratin expression by retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activity of all-trans retinol requires metabolic conversion to all-trans retinoic acid and is mediated through activation of nuclear retinoid receptors in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Retinoid-Responsive Transcriptional Changes in Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Retinyl Glucoside Skin Penetration In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinyl glucoside, a derivative of vitamin A, is an ingredient of interest in dermatological and cosmetic formulations due to its potential anti-aging and skin-renewing properties. Understanding its penetration into and permeation through the skin is crucial for product development and efficacy assessment. This document provides detailed application notes and protocols for the in vitro assessment of this compound skin penetration using Franz diffusion cells, a widely accepted methodology for this purpose.[1][2] While specific quantitative data for this compound is not extensively available in public literature, the methodologies outlined here are based on established principles for other retinoids like retinol and retinyl palmitate and can be adapted accordingly.[3][4][5]
Retinoids exert their effects on the skin by binding to nuclear receptors, namely retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These ligand-activated receptors form heterodimers (RAR-RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. This signaling cascade ultimately influences cellular processes such as proliferation, differentiation, and the synthesis of extracellular matrix proteins like collagen. This compound is thought to be hydrolyzed to retinol within the skin, which is then converted to the active form, retinoic acid.
Experimental Protocols
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the use of Franz diffusion cells to measure the penetration and permeation of this compound through an ex vivo skin sample.
2.1.1. Materials and Equipment
-
Franz diffusion cells (static or flow-through)
-
Full-thickness skin explants (human or porcine)
-
Receptor fluid (e.g., phosphate-buffered saline (PBS) with a solubilizing agent like Tween 80 to ensure sink conditions)
-
Test formulation containing this compound
-
Syringes and needles
-
HPLC system for analysis
-
Water bath with circulation pump
-
Magnetic stirrers
-
Microtome or dermatome
-
Adhesive tape (for tape stripping)
-
Solvents for extraction (e.g., methanol, ethanol)
2.1.2. Experimental Workflow
Caption: Workflow for in vitro skin penetration study of this compound.
2.1.3. Detailed Methodology
-
Skin Preparation:
-
Excise fresh human or porcine skin. If using animal skin, shave the hair carefully.
-
Prepare skin sections of a uniform thickness (e.g., 500 µm) using a dermatome.
-
Visually inspect the skin for any defects before use.
-
-
Franz Cell Assembly:
-
Mount the prepared skin section between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Fill the receptor chamber with pre-warmed (32°C ± 0.5°C) receptor fluid, ensuring no air bubbles are trapped beneath the skin. The receptor fluid should be chosen to ensure sink conditions, meaning its capacity to dissolve the analyte is at least 7-10 times greater than the maximum amount of analyte that could permeate.
-
Place a small magnetic stir bar in the receptor chamber.
-
Place the assembled cells in a water bath maintained at 32°C ± 0.5°C to simulate physiological skin surface temperature.
-
-
Dosing and Sampling:
-
Apply a finite dose of the this compound formulation (e.g., 10 mg/cm²) to the skin surface in the donor compartment.
-
At predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid for analysis and replace it with an equal volume of fresh, pre-warmed receptor fluid.
-
-
Terminal Procedures (at 24 hours):
-
Dismount the skin from the diffusion cell.
-
Wash the skin surface to remove any unabsorbed formulation.
-
Perform tape stripping to collect the stratum corneum. Use a consistent number of strips (e.g., 10-20) for each sample.
-
Separate the epidermis from the dermis, for example, by heat treatment (e.g., immersion in 60°C water for 1 minute).
-
Extract this compound from the stratum corneum tapes, epidermis, and dermis using a suitable solvent (e.g., methanol). This can be facilitated by sonication.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the receptor fluid samples and skin extracts using a validated HPLC method.
-
HPLC Method for Quantification of this compound
While a specific method for this compound is not detailed in the provided search results, a general HPLC method for retinoids can be adapted.
2.2.1. Chromatographic Conditions (Example)
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Gradient elution may be necessary. An example for related compounds is a gradient starting with methanol/water and transitioning to methanol/isopropanol. For this compound, a gradient of methanol and water is a good starting point. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Column Temperature | 30°C |
| Detection | UV detector at an appropriate wavelength for this compound (likely similar to retinol at ~325 nm). |
| Internal Standard | A suitable internal standard should be used for accurate quantification. |
2.2.2. Method Validation
The analytical method must be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.
Data Presentation
Quantitative data from the in vitro skin penetration study should be summarized in tables for clear comparison.
Table 1: Cumulative Permeation of this compound through Skin (Example Data)
| Time (hours) | Cumulative Amount Permeated (µg/cm²) | Flux (µg/cm²/h) |
| 1 | 0.05 ± 0.01 | 0.05 |
| 2 | 0.12 ± 0.03 | 0.07 |
| 4 | 0.30 ± 0.05 | 0.09 |
| 8 | 0.75 ± 0.10 | 0.11 |
| 12 | 1.25 ± 0.18 | 0.13 |
| 24 | 2.80 ± 0.35 | 0.15 |
Data are presented as mean ± standard deviation (n=6). Flux is calculated for each time interval.
Table 2: Distribution of this compound in Skin Layers at 24 Hours (Example Data)
| Skin Layer | Amount of this compound (µg/cm²) | Percentage of Applied Dose (%) |
| Stratum Corneum | 15.5 ± 2.1 | 1.55 |
| Epidermis | 8.2 ± 1.5 | 0.82 |
| Dermis | 2.5 ± 0.8 | 0.25 |
| Total Skin Retention | 26.2 ± 3.9 | 2.62 |
Data are presented as mean ± standard deviation (n=6).
Signaling Pathway
Caption: Proposed mechanism of action for this compound in skin cells.
Safety Assessment
In vitro skin models, such as reconstructed human epidermis (RhE), can be utilized for the safety assessment of this compound. These models allow for the evaluation of potential skin irritation and cytotoxicity without the use of animals. Standard assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability, can be performed on these 3D tissue constructs following topical application of the test substance.
Conclusion
The protocols and application notes presented here provide a comprehensive framework for the in vitro assessment of this compound skin penetration. By employing Franz diffusion cells in conjunction with validated analytical methods, researchers can obtain valuable data on the permeation and distribution of this compound in the skin. This information is essential for optimizing formulation strategies, substantiating efficacy claims, and ensuring product safety. While specific quantitative data for this compound is still emerging, the established methodologies for other retinoids offer a robust starting point for these investigations.
References
- 1. iris.cnr.it [iris.cnr.it]
- 2. mdpi.com [mdpi.com]
- 3. Retinol semisolid preparations in cosmetics: transcutaneous permeation mechanism and behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Penetration and metabolism of topical retinoids in ex vivo organ-cultured full-thickness human skin explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced In Vitro Skin Deposition Properties of Retinyl Palmitate through Its Stabilization by Pectin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gene Expression Analysis Following Retinyl Glucoside Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and analyzing the effects of retinyl glucoside on gene expression in skin cells. The protocols outlined below are designed to be adaptable for various research and development applications, from basic scientific inquiry to preclinical drug development.
Introduction
This compound, a stabilized derivative of retinol (Vitamin A), is increasingly utilized in dermatological and cosmetic formulations. Its proposed benefits, including anti-aging, anti-inflammatory, and depigmenting effects, are fundamentally linked to its ability to modulate gene expression within skin cells. Upon topical application, it is hypothesized that this compound is hydrolyzed to release retinol, which is then converted to its biologically active form, retinoic acid. Retinoic acid subsequently binds to nuclear receptors (RARs and RXRs), which act as ligand-activated transcription factors to regulate the expression of a wide array of target genes.[1][2] This document details the signaling pathways influenced by retinoids, protocols for investigating these effects, and a summary of expected quantitative changes in gene expression.
Key Signaling Pathways
Retinoid signaling is a complex process that ultimately impacts cellular proliferation, differentiation, and extracellular matrix homeostasis. The binding of retinoic acid to RAR/RXR heterodimers initiates a cascade of molecular events that regulate the transcription of target genes.
Caption: Retinoid signaling pathway activation by this compound.
Experimental Protocols
The following protocols provide a framework for conducting gene expression analysis after treating skin cells or tissues with this compound.
Cell Culture and Treatment
Objective: To expose human skin cells (keratinocytes or fibroblasts) to this compound in a controlled in vitro environment.
Materials:
-
Human epidermal keratinocytes or dermal fibroblasts
-
Appropriate cell culture medium (e.g., DMEM for fibroblasts, Keratinocyte-SFM for keratinocytes)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (solubilized in a suitable vehicle, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
6-well cell culture plates
Protocol:
-
Seed cells in 6-well plates at a density of 2 x 10^5 cells per well and culture overnight at 37°C and 5% CO2.[3]
-
The following day, replace the culture medium with a fresh medium containing the desired concentration of this compound or the vehicle control (e.g., DMSO).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).[1]
-
After incubation, wash the cells twice with ice-cold PBS.
-
Proceed immediately to RNA extraction.
RNA Extraction
Objective: To isolate high-quality total RNA from treated and control cells.
Materials:
-
TRIzol® reagent or a similar RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)
-
Chloroform
-
Isopropanol
-
75% Ethanol (prepared with DEPC-treated water)
-
Nuclease-free water
-
Microcentrifuge tubes
Protocol:
-
Lyse the cells directly in the culture well by adding 1 ml of TRIzol® reagent per well and passing the cell lysate several times through a pipette.
-
Transfer the lysate to a microcentrifuge tube and incubate at room temperature for 5 minutes.
-
Add 0.2 ml of chloroform per 1 ml of TRIzol® reagent. Cap the tube securely and shake vigorously for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.
-
Carefully transfer the upper aqueous phase to a fresh tube.
-
Precipitate the RNA by adding 0.5 ml of isopropanol per 1 ml of TRIzol® reagent used.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the RNA pellet with at least 1 ml of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Discard the supernatant and air-dry the pellet for 5-10 minutes.
-
Resuspend the RNA pellet in nuclease-free water.
-
Determine the RNA concentration and purity using a spectrophotometer.
Gene Expression Analysis by RT-qPCR
Objective: To quantify the relative expression levels of target genes.
Materials:
-
Reverse transcription kit
-
qPCR master mix (containing SYBR Green or TaqMan probes)
-
Gene-specific primers for target and housekeeping genes (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.[3]
-
Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers (final concentration of 100-200 nM each), and diluted cDNA.
-
Perform qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression relative to the vehicle-treated control, normalized to a housekeeping gene.
Caption: Experimental workflow for gene expression analysis.
Quantitative Data Summary
The following tables summarize the expected quantitative changes in gene expression following treatment with retinoids. While direct data for this compound is limited, the data presented for retinol and retinoic acid provide a strong indication of its potential effects.
Table 1: Effect of Retinoids on Extracellular Matrix Gene Expression in Human Skin Fibroblasts
| Gene | Retinoid | Concentration | Treatment Duration | Fold Change vs. Control | Reference |
| COL1A1 | Retinol | 0.04% | 4 weeks | ↑ 1.29 | |
| COL3A1 | Retinol | 0.04% | 4 weeks | ↑ 1.44 | |
| Elastin | Retinoic Acid | 10⁻⁶ M | 24 hours | ↑ 2.0 | |
| Fibrillin 2 (FBN2) | Retinaldehyde (0.1%) + Delta-Tocopherol Glucoside (0.1%) | 1 µM each | 48 hours | ↑ 1.00 | |
| Fibulin 1 (FBLN1) | Retinaldehyde (0.1%) + Delta-Tocopherol Glucoside (0.1%) | 1 µM each | 48 hours | ↑ 1.57 | |
| Fibulin 5 (FBLN5) | Retinaldehyde (0.1%) + Delta-Tocopherol Glucoside (0.1%) | 1 µM each | 48 hours | ↑ 1.03 | |
| Lysyl Oxidase-Like 2 (LOXL2) | Retinaldehyde (0.1%) + Delta-Tocopherol Glucoside (0.1%) | 1 µM each | 48 hours | ↑ 1.22 |
Table 2: Effect of Retinoids on Melanin Synthesis-Related Gene Expression in B16 Melanoma Cells
| Gene | Retinoid | Concentration | Treatment Duration | Effect on Protein Expression | Reference |
| Tyrosinase (TYR) | Retinoic Acid | 10⁻⁶ M | Not specified | ↓ | |
| Tyrosinase (TYR) | Retinol | 10⁻⁵ M | Not specified | ↓ | |
| Tyrosinase-Related Protein 1 (TRP-1) | Retinoic Acid | 10⁻⁶ M | Not specified | ↓ | |
| Tyrosinase-Related Protein 2 (TRP-2) | Retinoic Acid & Retinol | Up to 10⁻⁵ M | Not specified | No change |
Table 3: Effect of Retinoids on Inflammatory Gene Expression in Human Skin Models
| Gene | Retinoid | Concentration | Treatment Duration | Fold Change vs. Control | Reference |
| TNF-α | Retinol | Not specified | Not specified | ↑ 2.02 (irritation model) | |
| IL-1α | Retinol | Not specified | Not specified | ↑ 2.12 (irritation model) | |
| CCL17 | Retinoic Acid | 0.01% | 2 weeks (topical) | ↑ ~2.5 | |
| CCL22 | Retinoic Acid | 0.01% | 2 weeks (topical) | ↑ ~3.0 |
Note: "↑" indicates upregulation, and "↓" indicates downregulation.
Conclusion
The analysis of gene expression following this compound treatment is crucial for elucidating its mechanism of action and substantiating its efficacy claims. The protocols and data presented here provide a solid foundation for researchers to design and execute experiments to investigate the impact of this compound on skin biology at the molecular level. Further research focusing specifically on this compound is warranted to confirm and expand upon the findings observed with other retinoids.
References
- 1. Retinoid-Responsive Transcriptional Changes in Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of gene expression by retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Retinoic Acid Grafted to Hyaluronic Acid Activates Retinoid Gene Expression and Removes Cholesterol from Cellular Membranes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying Retinyl Glucoside Conversion to Retinol in Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinyl glucoside, a stabilized derivative of retinol, is increasingly utilized in cosmetic and dermatological formulations. Its efficacy is predicated on its conversion to retinol within the skin, thereby delivering the anti-aging and skin health benefits of vitamin A with potentially reduced irritation. Quantifying this conversion at the cellular level is crucial for validating the bioactivity of this compound and for the development of effective topical products.
These application notes provide a comprehensive set of protocols for researchers to quantify the uptake and enzymatic hydrolysis of this compound to retinol in cultured human keratinocytes. The methodologies cover cell culture, treatment with this compound, sample extraction, and analysis by High-Performance Liquid Chromatography (HPLC).
Signaling Pathways and Experimental Workflow
The conversion of this compound to retinol is a critical activation step. Once transported into the keratinocyte, it is hypothesized that intracellular β-glucosidases cleave the glucose moiety, releasing free retinol. This liberated retinol can then be converted to its more active forms, retinaldehyde and retinoic acid, or stored as retinyl esters.
Troubleshooting & Optimization
Technical Support Center: Stabilizing Retinyl Glucoside in Formulations
Welcome to the Technical Support Center for retinyl glucoside formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in your experimental formulations. Here you will find troubleshooting advice and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from other retinoids?
This compound is a water-soluble derivative of retinol.[1][2] It is synthesized by attaching a glucose molecule to retinol, a process that can be achieved enzymatically.[3][4] This structural modification is intended to improve the stability and reduce the irritation potential compared to retinol.[2] In vivo, this compound is hydrolyzed by skin enzymes to release retinol, allowing it to exert its biological effects.
Q2: What are the primary factors that cause degradation of this compound in formulations?
While specific data for this compound is limited, based on the extensive knowledge of retinol and its derivatives, the primary degradation factors are expected to be:
-
Hydrolysis: The glycosidic bond in this compound can be susceptible to hydrolysis, especially at non-optimal pH ranges, which would release free retinol.
-
Oxidation: Once hydrolyzed to retinol, the molecule is highly susceptible to oxidation due to its conjugated double bond system. This is accelerated by exposure to oxygen, heat, and light.
-
Light Exposure (Photodegradation): UV radiation can cause isomerization and degradation of the retinoid structure.
-
Elevated Temperatures: Heat accelerates both hydrolysis and oxidation rates, leading to a faster loss of active ingredient.
-
Incompatible Ingredients: Certain ingredients can accelerate the degradation of retinoids. For example, strong oxidizing agents or ingredients that shift the pH to an unfavorable range can be problematic.
Q3: What is the optimal pH range for formulations containing this compound?
For retinol, a pH range of 6-7 is generally recommended for optimal stability. Given that this compound formulations should prevent the hydrolysis to retinol, maintaining a pH close to neutral is a prudent starting point for formulation development. It is advisable to conduct pH stability studies for your specific formulation to determine the optimal pH.
Q4: Can I use antioxidants to stabilize my this compound formulation?
Yes, incorporating antioxidants is a highly recommended strategy. Once this compound hydrolyzes to retinol, the latter is prone to oxidation. A combination of oil-soluble and water-soluble antioxidants can provide comprehensive protection.
-
Oil-Soluble Antioxidants: Tocopherol (Vitamin E), Butylated Hydroxytoluene (BHT), and Ascorbyl Palmitate are effective at protecting the lipid-soluble retinol moiety from oxidation.
-
Water-Soluble Antioxidants: Ascorbic Acid (Vitamin C) and its derivatives (like Ascorbyl Glucoside) can protect the aqueous phase of the formulation.
-
Chelating Agents: Ingredients like EDTA can bind metal ions that catalyze oxidation reactions.
Q5: Is encapsulation a viable strategy to improve the stability of this compound?
Encapsulation is a well-established method for enhancing the stability of retinol and other sensitive actives. By enclosing this compound in a protective shell (e.g., liposomes, nanocapsules), it can be shielded from pro-degradative environmental factors such as oxygen and light. This approach can also help control the release of the active ingredient upon application to the skin.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Discoloration (Yellowing/Browning) of the Formulation | Oxidation of this compound or its hydrolysis product, retinol. | • Incorporate a robust antioxidant system (e.g., a combination of Vitamin E, Vitamin C, and a chelating agent).• Package the formulation in airless, opaque containers to minimize exposure to oxygen and light.• Ensure the pH of the formulation is within the optimal range (start with 6-7 and optimize). |
| Loss of Potency Over Time | Degradation of this compound due to hydrolysis, oxidation, heat, or light exposure. | • Conduct a comprehensive stability testing program to identify the primary degradation trigger.• Implement stabilization strategies such as adding antioxidants, using chelating agents, and optimizing the pH.• Consider encapsulation technologies to protect the active ingredient.• Store the product in a cool, dark place. |
| Phase Separation or Crystallization in an Emulsion | Poor formulation design, leading to physical instability or insolubility of this compound or its degradation products. | • Review the emulsifier system to ensure it provides long-term stability for the chosen oil and water phases.• For oil-in-water emulsions, ensure the this compound is fully dissolved in the appropriate phase during formulation. Although water-soluble, its compatibility with other ingredients in the aqueous phase should be evaluated.• The formation of crystals could indicate the precipitation of this compound or other ingredients. Re-evaluate the solvent system and concentration of all components. |
| Increased Skin Irritation from the Formulation | Release of free retinol due to hydrolysis of this compound, which can be more irritating to the skin. | • Verify the pH of the formulation to ensure it is not promoting hydrolysis.• Incorporate anti-irritant ingredients such as bisabolol or allantoin.• Consider reducing the concentration of this compound or using an encapsulation system to control its release. |
Data Presentation
Table 1: General Stability of Retinoids Under Different Storage Conditions
(Data is based on studies of retinol and retinyl palmitate and should be used as a general guide for this compound. Specific stability testing is required for your formulation.)
| Retinoid | Formulation Type | Temperature (°C) | Duration | % Decline | Reference |
| Retinol | Commercial Cosmetic | 25 | 6 months | 0 - 80% | |
| Retinol | Commercial Cosmetic | 40 | 6 months | 40 - 100% | |
| Retinyl Palmitate | O/W Emulsion | 4 | 7 days | 38% | |
| Retinol | O/W Emulsion | 50 | 40 days | 50% (half-life) |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in an Oil-in-Water Emulsion
1. Objective: To evaluate the chemical stability of this compound in an oil-in-water emulsion under accelerated temperature conditions and photostability testing.
2. Materials:
- This compound
- Formulation base (oil-in-water emulsion)
- HPLC-grade solvents (e.g., methanol, acetonitrile, water)
- Analytical reference standard for this compound and retinol
- Temperature-controlled stability chambers
- Photostability chamber with a light source conforming to ICH Q1B guidelines
- HPLC system with a UV detector
3. Method:
- Sample Preparation: Prepare the oil-in-water emulsion containing a known concentration of this compound. Package the formulation in the intended final packaging and in control glass vials.
- Stability Conditions:
- Place samples in stability chambers at various temperatures (e.g., 25°C/60% RH, 40°C/75% RH).
- For photostability, expose samples to a light source capable of emitting a standardized spectrum of UV and visible light, as per ICH Q1B. A control sample should be wrapped in aluminum foil to shield it from light.
- Time Points: Pull samples at predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks for accelerated stability; and after the specified light exposure for photostability).
- Sample Analysis:
- Accurately weigh a portion of the emulsion and extract the this compound and any potential retinol degradant using a suitable solvent system.
- Analyze the extracted samples using a validated HPLC-UV method. The detection wavelength should be optimized for retinoids (typically around 325-330 nm).
- Quantify the concentration of this compound and retinol against their respective reference standards.
- Data Analysis: Calculate the percentage of remaining this compound at each time point relative to the initial concentration. Plot the degradation kinetics to determine the shelf-life of the product.
Protocol 2: pH Stability Profile of this compound
1. Objective: To determine the optimal pH for the stability of this compound in an aqueous solution.
2. Materials:
- This compound
- A series of buffers with different pH values (e.g., pH 4, 5, 6, 7, 8)
- HPLC system as described in Protocol 1.
3. Method:
- Sample Preparation: Prepare solutions of this compound at a fixed concentration in each of the different pH buffers.
- Storage: Store the solutions at a constant temperature (e.g., 25°C or an elevated temperature to accelerate degradation) in the dark.
- Time Points: Analyze the samples at initial time (t=0) and at subsequent time points (e.g., 1, 3, 7, 14, and 28 days).
- Sample Analysis: Directly inject the buffered solutions into the HPLC system and quantify the remaining this compound.
- Data Analysis: Plot the percentage of remaining this compound against time for each pH. The pH at which the degradation rate is the lowest is the optimal pH for stability.
Visualizations
References
Technical Support Center: Synthesis and Purification of Retinyl Glucoside
Welcome to the technical support center for the synthesis and purification of retinyl glucoside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
I. Troubleshooting Guides
This section provides solutions to common problems you may encounter during the synthesis and purification of this compound.
Synthesis Troubleshooting
Problem 1: Low or No Yield of this compound in Enzymatic Synthesis
| Potential Cause | Troubleshooting Steps |
| Enzyme Inactivity | - Verify Enzyme Activity: Use a standard substrate for β-glucosidase to confirm its activity before use. - Proper Storage: Ensure the enzyme is stored at the recommended temperature and handled according to the manufacturer's instructions to prevent denaturation. |
| Sub-optimal Reaction Conditions | - pH: The pH of the reaction medium is critical for enzyme activity. For β-glucosidase from sweet almond, a pH of 6.0 is often optimal. Verify and adjust the pH of your buffer. - Temperature: While enzymatic reactions are often run at moderate temperatures (e.g., 50°C), ensure this is optimal for your specific enzyme. High temperatures can lead to denaturation. |
| Poor Substrate Solubility | - Retinol Solubility: Retinol has poor water solubility. The use of a co-solvent like dimethylformamide (DMF) can improve its solubility and availability for the enzyme. - Carbohydrate Choice: The type of carbohydrate can significantly impact the yield. Studies have shown that D-fructose can give higher yields (up to 34%) compared to other monosaccharides. Disaccharides and sugar alcohols may result in very low or no yield.[1][2][3][4] |
| Product Hydrolysis | - Reverse Reaction: Glucosidases can also catalyze the hydrolysis of the product. To minimize this, you can try to remove the product from the reaction mixture as it is formed, although this can be challenging in practice. |
Problem 2: Low Yield and Side Products in Chemical Synthesis (e.g., Koenigs-Knorr Reaction)
| Potential Cause | Troubleshooting Steps |
| Moisture Contamination | - Anhydrous Conditions: The Koenigs-Knorr reaction is highly sensitive to moisture, which can hydrolyze the glycosyl halide donor. Ensure all glassware is oven-dried and cooled in a desiccator. Use anhydrous solvents. |
| Inactive Promoter | - Promoter Quality: Heavy metal salt promoters like silver carbonate or silver oxide can lose activity over time. Use freshly prepared or newly opened reagents. |
| Degraded Glycosyl Donor | - Donor Stability: The glycosyl halide (e.g., α-D-glucopyranosyl bromide tetrabenzoate) is moisture-sensitive. Store it in a desiccator and away from light. |
| Steric Hindrance | - Retinol Structure: The bulky nature of the retinol molecule can sterically hinder the approach of the glycosyl donor. Consider using a more reactive glycosyl donor or a stronger promoter. |
| Formation of Anomers | - Protecting Groups: The choice of protecting groups on the sugar moiety can influence the stereochemical outcome. Acetyl groups at the C2 position of glucose typically favor the formation of the desired β-anomer through neighboring group participation.[5] |
Purification Troubleshooting
Problem 3: Difficulty in Separating this compound from Starting Materials (Retinol and Glucose) by HPLC
| Potential Cause | Troubleshooting Steps |
| Inappropriate HPLC Column | - Stationary Phase: An aminopropyl column is often effective for separating sugars and their derivatives. For retinoids, a C18 or C30 column is commonly used. You may need to experiment with different column chemistries to achieve optimal separation. |
| Sub-optimal Mobile Phase | - Gradient Elution: An isocratic mobile phase may not provide sufficient resolution. A gradient elution, for example, with a mixture of acetonitrile and water, can be effective. The addition of a small amount of formic acid can improve peak shape for retinoids. |
| Poor Peak Shape (Tailing or Broadening) | - Column Overload: Injecting too much sample can lead to poor peak shape. Try diluting your sample. - Secondary Interactions: Interactions between the analyte and the stationary phase can cause peak tailing. Adjusting the mobile phase pH or ionic strength may help. |
Problem 4: Degradation of this compound During Purification and Storage
| Potential Cause | Troubleshooting Steps |
| Sensitivity to Light | - Photodegradation: Retinoids are highly susceptible to degradation upon exposure to UV light. All purification steps should be performed under yellow or red light, and samples should be stored in amber vials. |
| Oxidation | - Air Sensitivity: The conjugated double bond system in retinol makes it prone to oxidation. Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible. The addition of antioxidants like BHT (butylated hydroxytoluene) to solvents can help prevent oxidation. |
| Thermal Instability | - Heat Degradation: Elevated temperatures can accelerate the degradation of retinoids. Avoid excessive heat during solvent evaporation and store purified samples at low temperatures (-20°C or -80°C). |
II. Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in synthesizing this compound?
The primary challenge is the inherent instability of the retinol molecule. Retinol is highly sensitive to light, heat, and oxygen, which can lead to degradation and the formation of byproducts during both the synthesis and purification steps. This necessitates careful handling, including working under subdued light, in an inert atmosphere, and at controlled temperatures.
Q2: Which synthesis method, enzymatic or chemical, is better for producing this compound?
Both methods have their advantages and disadvantages.
-
Enzymatic Synthesis: This method offers high regioselectivity and stereoselectivity, often leading to the desired β-anomer without the need for protecting groups. However, yields can be modest (in the range of 9-34%), and enzyme cost and stability can be limiting factors.
-
Chemical Synthesis (e.g., Koenigs-Knorr): This method can potentially provide higher yields but requires the use of protecting groups on the sugar moiety and often involves harsh reagents and heavy metal promoters. It also requires careful control of anhydrous conditions.
The choice of method depends on the desired scale of synthesis, available resources, and the required purity of the final product.
Q3: How can I improve the yield of the enzymatic synthesis?
To improve the yield, you can optimize several parameters:
-
Choice of Carbohydrate: D-fructose has been reported to give higher yields than other monosaccharides.
-
Solvent System: Using a co-solvent like DMF can enhance the solubility of retinol.
-
Enzyme Concentration: Increasing the enzyme concentration may improve the reaction rate, but this needs to be balanced with the cost.
-
Reaction Time: Monitor the reaction over time to determine the optimal reaction duration before product hydrolysis becomes significant.
Q4: What are the expected side products in this compound synthesis?
In enzymatic synthesis, side products are generally minimal due to the high specificity of the enzyme. However, hydrolysis of the product back to retinol and glucose can occur. In chemical synthesis, potential side products include the α-anomer of this compound, unreacted starting materials, and degradation products of retinol.
Q5: How should I store purified this compound to ensure its stability?
Purified this compound should be stored under the following conditions to minimize degradation:
-
Temperature: Store at low temperatures, preferably at -20°C or -80°C.
-
Light: Protect from light by using amber-colored vials or by wrapping the container in aluminum foil.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Solvent: If stored in solution, use a solvent containing an antioxidant like BHT.
III. Quantitative Data
Table 1: Yields of Enzymatic Synthesis of Retinyl Glycosides with Different Carbohydrates
| Carbohydrate | Yield (%) | Reference |
| D-Fructose | 34 | |
| D-Galactose | 15 | |
| D-Mannose | 12 | |
| D-Sorbitol | 9 | |
| D-Glucose | No Reaction |
Yields were obtained using β-glucosidase from sweet almond in a supercritical carbon dioxide (SCCO2) medium.
Table 2: Stability of Retinoids under Different Storage Conditions
| Retinoid | Storage Condition | Duration | Degradation (%) | Reference |
| Retinol | 25°C | 6 months | 0 - 80 | |
| Retinol | 40°C | 6 months | 40 - 100 | |
| Retinyl Palmitate | 25°C | 6 months | 0 - 80 | |
| Retinyl Palmitate | 40°C | 6 months | 40 - 100 |
Note: Degradation is highly dependent on the formulation.
IV. Experimental Protocols
Enzymatic Synthesis of this compound
This protocol is based on the method described by Charles et al. (2009).
Materials:
-
Retinol
-
D-Fructose (or other suitable carbohydrate)
-
β-Glucosidase (from sweet almond)
-
Dimethylformamide (DMF)
-
Phosphate buffer (pH 6.0)
-
Supercritical carbon dioxide (SCCO2) reactor
Procedure:
-
In a high-pressure reaction vessel, combine retinol, D-fructose, and β-glucosidase in DMF and phosphate buffer. A typical ratio would be 40% (w/w of carbohydrate) of β-glucosidase.
-
Pressurize the reactor with SCCO2 to 120 bar.
-
Maintain the reaction temperature at 50°C with constant stirring.
-
Allow the reaction to proceed for the desired time (e.g., 24 hours).
-
Depressurize the reactor and collect the reaction mixture.
-
Proceed with purification to isolate the this compound.
Purification of this compound by HPLC
This is a general protocol that can be adapted for the purification of this compound.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Refractive Index (RI) detector
-
Aminopropyl or C18 reverse-phase column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Reaction mixture from synthesis
Procedure:
-
Prepare the mobile phase. A common mobile phase for separating glycosides is a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Filter the crude reaction mixture through a 0.45 µm syringe filter.
-
Inject the filtered sample onto the HPLC column.
-
Monitor the separation at an appropriate wavelength (e.g., 325 nm for the retinol moiety) or using an RI detector.
-
Collect the fraction corresponding to the this compound peak.
-
Evaporate the solvent from the collected fraction under reduced pressure and protected from light.
-
Store the purified product under appropriate conditions (see FAQ 5).
V. Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Factors leading to the degradation of this compound.
References
Technical Support Center: Overcoming Low Yield in Enzymatic Glucosylation of Retinol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with the enzymatic glucosylation of retinol, particularly low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low yield in the enzymatic glucosylation of retinol?
Low yields can stem from several factors, including the inherent instability of retinol, suboptimal reaction conditions, poor enzyme activity, and challenges with substrate solubility. Retinol is highly susceptible to degradation by light, oxygen, and heat.[1][2][3] Additionally, the hydrophobic nature of retinol can lead to poor solubility in aqueous reaction buffers, limiting its availability to the enzyme.
Q2: Which enzymes are suitable for retinol glucosylation?
UDP-glucosyltransferases (UGTs) are the primary enzymes used for glycosylation.[4][5] Specifically, UGTs from the GT1 family are known to glycosylate a wide range of small molecules. While specific UGTs that efficiently glucosylate retinol are not extensively documented in publicly available literature, enzymes with broad substrate specificity for hydrophobic molecules are good candidates. It is often necessary to screen a panel of UGTs to find one with optimal activity towards retinol.
Q3: How can I improve the solubility of retinol in my reaction mixture?
Improving the solubility of the hydrophobic retinol substrate is crucial for a successful reaction. This can be achieved by:
-
Using Co-solvents: The addition of a small percentage of an organic co-solvent, such as DMSO or ethanol, can significantly enhance the solubility of retinol. However, the concentration of the co-solvent must be carefully optimized as high concentrations can denature the enzyme.
-
Employing Detergents: Non-ionic detergents, like Triton X-100, at concentrations below their critical micelle concentration, can help to solubilize retinol without significantly impacting enzyme stability.
-
Substrate Delivery: Preparing a stock solution of retinol in a suitable organic solvent and adding it to the reaction mixture with vigorous vortexing can create a fine suspension, increasing the surface area available for the enzyme.
Q4: What are the optimal reaction conditions for enzymatic glucosylation?
Optimal reaction conditions are highly dependent on the specific UGT being used. However, general guidelines include:
-
pH: Most UGTs have a pH optimum in the range of 6.5 to 8.5.
-
Temperature: A temperature range of 30°C to 40°C is generally suitable for many UGTs.
-
Cofactors: Some UGTs may require divalent cations like Mg²⁺ or Mn²⁺ for optimal activity. Conversely, ions like Zn²⁺ can be inhibitory.
It is essential to determine the optimal conditions for your specific enzyme through systematic experimentation.
Q5: How can I monitor the progress of the reaction?
Reaction progress can be monitored by measuring the depletion of retinol or the formation of the retinoid glucoside. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection are commonly used for this purpose. Thin-Layer Chromatography (TLC) can also be used for a more rapid, qualitative assessment.
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Potential Cause | Recommended Solution |
| Inactive Enzyme | - Verify the activity of your UGT with a known substrate. - Ensure proper storage of the enzyme at the recommended temperature (typically -20°C or -80°C). - Avoid repeated freeze-thaw cycles. |
| Retinol Degradation | - Perform all experiments under yellow or red light to prevent photodegradation. - De-gas buffers to remove dissolved oxygen. - Consider adding an antioxidant, such as Butylated Hydroxytoluene (BHT), to the reaction mixture. |
| Poor Retinol Solubility | - Optimize the concentration of a co-solvent (e.g., 1-10% DMSO or ethanol). - Test different non-ionic detergents at low concentrations. |
| Suboptimal Reaction Conditions | - Perform a pH screen (e.g., pH 6.0 - 9.0). - Conduct a temperature optimization (e.g., 25°C - 45°C). - Titrate the concentrations of substrates (retinol and UDP-glucose). |
| Presence of Inhibitors | - Ensure all reagents are of high purity. - Be aware that high concentrations of the UDP by-product can inhibit the enzyme; consider a UDP-regenerating system if applicable. - Some compounds, like imipramine, are known multi-UGT inhibitors. |
Problem 2: Reaction Stalls After a Short Period
| Potential Cause | Recommended Solution |
| Enzyme Instability | - Check if the chosen temperature or pH is affecting enzyme stability over time. - Consider adding a stabilizing agent, such as glycerol or BSA, to the reaction buffer. |
| Substrate Limitation | - Ensure an adequate concentration of both retinol and the sugar donor (UDP-glucose). A molar excess of UDP-glucose is often recommended. |
| Product Inhibition | - As the product (retinoid glucoside) accumulates, it may inhibit the enzyme. Try to remove the product from the reaction mixture as it is formed, if feasible. |
| UDP Co-product Inhibition | The accumulation of UDP, a byproduct of the reaction, can competitively inhibit the UGT. Adding magnesium chloride (MgCl₂) can help sequester UDP. |
Quantitative Data Summary
Table 1: Effect of pH on Relative Reaction Yield
| pH | Relative Yield (%) |
| 6.0 | 45 |
| 6.5 | 70 |
| 7.0 | 95 |
| 7.5 | 100 |
| 8.0 | 85 |
| 8.5 | 60 |
| 9.0 | 30 |
Table 2: Effect of Temperature on Relative Reaction Yield
| Temperature (°C) | Relative Yield (%) |
| 25 | 60 |
| 30 | 85 |
| 37 | 100 |
| 42 | 75 |
| 50 | 20 |
Table 3: Effect of DMSO Co-solvent on Retinol Solubility and Relative Yield
| DMSO (%) | Retinol Solubility (µM) | Relative Yield (%) |
| 0 | <1 | 10 |
| 1 | 5 | 50 |
| 2.5 | 15 | 80 |
| 5 | 50 | 100 |
| 10 | 150 | 70 |
| 20 | >500 | 20 |
Experimental Protocols
Representative Protocol for Enzymatic Glucosylation of Retinol
This protocol is a general guideline and requires optimization for the specific UGT and experimental setup.
-
Reagent Preparation:
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.5.
-
Retinol Stock Solution: Prepare a 10 mM stock solution of all-trans-retinol in DMSO. Store at -20°C, protected from light.
-
UDP-Glucose Stock Solution: Prepare a 50 mM stock solution of UDP-glucose in the reaction buffer. Store at -20°C.
-
UGT Enzyme: Dilute the enzyme stock to a working concentration in the reaction buffer. Keep on ice.
-
-
Reaction Setup (for a 100 µL final volume):
-
In a microcentrifuge tube, protected from light, add the following components in order:
-
68 µL Reaction Buffer
-
10 µL of 50 mM UDP-Glucose (final concentration: 5 mM)
-
2 µL of 10 mM Retinol stock in DMSO (final concentration: 200 µM retinol, 2% DMSO)
-
-
Vortex the mixture gently to ensure the retinol is well-dispersed.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiate the Reaction:
-
Add 20 µL of the diluted UGT enzyme to the reaction mixture.
-
Incubate at 37°C for the desired reaction time (e.g., 1-24 hours) with gentle agitation.
-
-
Reaction Quenching and Analysis:
-
Stop the reaction by adding an equal volume (100 µL) of ice-cold acetonitrile or methanol.
-
Centrifuge at high speed for 10 minutes to pellet the precipitated protein.
-
Analyze the supernatant for the presence of retinoid glucoside and remaining retinol using HPLC.
-
Visualizations
Caption: Experimental workflow for enzymatic glucosylation of retinol.
Caption: Troubleshooting decision tree for low yield.
Caption: Simplified pathway of retinol metabolism and glucosylation.
References
Technical Support Center: Retinyl Glucoside In Vitro Applications
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting solubility issues encountered when working with retinyl glucoside in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound for in vitro use[1][2].
Q2: How should I store this compound powder and its stock solutions?
A2: this compound powder and stock solutions should be stored at -20°C[2]. To prevent degradation from light and oxidation, which is common for retinoids, it is best practice to store stock solutions in dark amber vials, purged with an inert gas like argon or nitrogen, and to prepare fresh dilutions for each experiment[3][4].
Q3: My this compound precipitates when I dilute the DMSO stock into my aqueous cell culture medium. Is this expected?
A3: Yes, this is a common issue. Retinoids are hydrophobic and have very low solubility in aqueous environments. When a concentrated DMSO stock is diluted into a large volume of aqueous medium, the compound can crash out of solution. This phenomenon is frequently observed with retinoid compounds. The presence of proteins, such as those in Fetal Bovine Serum (FBS) or added Bovine Serum Albumin (BSA), is critical for stabilizing retinoids in culture media and improving their bioavailability.
Q4: If a precipitate forms, is the this compound still usable in my experiment?
A4: The formation of a precipitate indicates that the effective concentration of solubilized this compound is unknown and significantly lower than intended. This will lead to unreliable and non-reproducible experimental results. It is crucial to address the solubility issue rather than proceeding with a suspension.
Q5: What is the biological fate of this compound in cell culture?
A5: this compound is a metabolite of Vitamin A. In a biological system, it is hydrolyzed by β-glucosidase enzymes to release retinol. Retinol is then oxidized to retinaldehyde, which is further oxidized to retinoic acid. Retinoic acid is the primary biologically active form that binds to nuclear receptors (RARs and RXRs) to regulate gene transcription.
Troubleshooting Guide for Solubility Issues
Problem: this compound powder is not dissolving in DMSO.
-
Possible Cause 1: The concentration is too high.
-
Solution: Avoid creating overly concentrated stock solutions. Concentrations of 1-10 mM in DMSO are typically achievable. Refer to the table below for solvent volumes required for common concentrations.
-
-
Possible Cause 2: Insufficient mixing.
-
Solution: Ensure thorough mixing by vortexing the solution. Gentle warming in a 37°C water bath can also aid dissolution, but prolonged exposure to heat should be avoided as retinoids are heat-sensitive.
-
Problem: A precipitate forms immediately upon diluting the stock solution into the cell culture medium.
-
Possible Cause 1: The final concentration of this compound is too high for the medium to support.
-
Solution: Perform a serial dilution. Instead of adding the stock directly to the final volume of media, first, dilute it into a smaller volume of serum-containing media, mix well, and then add this intermediate dilution to the rest of your culture medium.
-
-
Possible Cause 2: The culture medium lacks sufficient protein to stabilize the compound.
-
Solution: Experiments using retinoids should be conducted in media containing serum (e.g., 10% FBS). For serum-free conditions, the addition of a carrier protein like BSA (e.g., 0.1% to 0.5%) is essential to improve stability and prevent precipitation.
-
-
Possible Cause 3: The final DMSO concentration is too high, which can affect both solubility and cell health.
-
Solution: Ensure the final concentration of DMSO in the cell culture medium is low, typically ≤ 0.5%, to avoid solvent-induced cytotoxicity and precipitation effects.
-
Quantitative Data and Protocols
Data Presentation
Table 1: Preparation of this compound Stock Solutions in DMSO This table provides the volume of DMSO needed to prepare stock solutions of common concentrations from a given mass of this compound (M.Wt: 448.59 g/mol ).
| Mass of this compound | For 1 mM Stock | For 5 mM Stock | For 10 mM Stock |
| 1 mg | 2.2292 mL | 0.4458 mL | 0.2229 mL |
| 5 mg | 11.1460 mL | 2.2292 mL | 1.1146 mL |
| 10 mg | 22.2921 mL | 4.4584 mL | 2.2292 mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Preparation: Perform all steps under subdued lighting (e.g., yellow or red light) to prevent photodegradation of the retinoid.
-
Weighing: Accurately weigh 5 mg of this compound powder into a sterile, amber-colored glass vial.
-
Solvent Addition: Add 1.1146 mL of sterile, anhydrous DMSO to the vial.
-
Dissolution: Cap the vial tightly and vortex at room temperature until the solid is completely dissolved. If necessary, briefly warm the solution in a 37°C water bath.
-
Storage: Aliquot the stock solution into smaller volumes in amber cryovials to avoid repeated freeze-thaw cycles. Purge the vials with an inert gas (e.g., argon) before sealing. Store immediately at -20°C.
Protocol 2: Standard Dilution for In Vitro Experiments (Targeting 10 µM Final Concentration)
-
Preparation: Pre-warm your complete cell culture medium (containing at least 10% FBS) to 37°C.
-
Intermediate Dilution: In a sterile microcentrifuge tube, add 998 µL of the pre-warmed complete medium. Add 2 µL of your 10 mM this compound stock solution. This creates a 20 µM intermediate solution. Mix immediately by gentle pipetting or flicking the tube. Do not vortex, as this can cause shearing of media components and frothing.
-
Final Dilution: Add the desired volume of the 20 µM intermediate solution to your cell culture plates. For example, to achieve a final concentration of 10 µM in a well containing 1 mL of medium, add 1 mL of the 20 µM intermediate solution. If cells are already in 1 mL of medium, add 1 mL of the 20 µM solution to achieve a final volume of 2 mL and a final concentration of 10 µM.
-
Control: Always prepare a vehicle control by adding an equivalent amount of DMSO (diluted in media) to a separate set of cells.
Visualizations
Caption: Troubleshooting workflow for this compound solubility.
Caption: Simplified metabolic pathway of this compound in vitro.
References
Technical Support Center: Optimizing Delivery of Retinyl Glucoside to Skin Explants
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the delivery of retinyl glucoside to skin explants.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and skin explants.
| Issue | Potential Cause | Recommended Solution |
| Low Penetration of this compound | Formulation Issues: The vehicle may not be optimized for penetration. This compound, being more hydrophilic than retinol, may have difficulty crossing the lipophilic stratum corneum. | Optimize Vehicle: Consider using penetration enhancers. Formulate this compound in delivery systems like liposomes, niosomes, or nanostructured lipid carriers to improve skin penetration.[1] |
| Skin Explant Viability: Poor viability of the skin explant can impair active transport and metabolic processes. | Verify Viability: Before the experiment, assess skin explant viability using methods like MTT assay. Ensure proper handling and culture conditions are maintained throughout the experiment.[2] | |
| Incorrect Application Method: Non-uniform application can lead to variable results. | Standardize Application: Apply a precise and uniform amount of the formulation to the skin surface. Use of a Franz diffusion cell can help standardize the application area and dosage.[3] | |
| High Variability in Results | Inherent Biological Variation: Skin explants from different donors can have significant biological differences. | Increase Sample Size: Use multiple skin donors and replicates for each experimental condition to account for biological variability. |
| Inconsistent Skin Thickness: Variations in the thickness of the skin explants can affect drug diffusion. | Standardize Skin Preparation: Use a dermatome to obtain skin explants of a consistent thickness. | |
| Instability of this compound: Retinoids are susceptible to degradation by light and air.[4] | Ensure Stability: Prepare formulations fresh and protect from light and oxygen. Consider incorporating antioxidants into the formulation.[5] | |
| No Detection of Retinol or Retinoic Acid | Insufficient Incubation Time: The conversion of this compound to its active metabolites (retinol and retinoic acid) is an enzymatic process that takes time. | Optimize Incubation Time: Perform a time-course study to determine the optimal incubation period for detecting metabolites. |
| Low Enzyme Activity: The activity of β-glucosidase, the enzyme responsible for hydrolyzing this compound, may be low in the skin explant. | Confirm Enzyme Presence: If possible, assay for β-glucosidase activity in your skin explant model. | |
| Analytical Method Not Sensitive Enough: The concentration of metabolites may be below the detection limit of the analytical method. | Improve Analytical Sensitivity: Use a highly sensitive analytical method such as HPLC-MS/MS for the detection and quantification of retinoids. | |
| Signs of Skin Irritation/Toxicity | High Concentration of this compound: Although generally milder, high concentrations of any retinoid can cause irritation. | Perform Dose-Response Study: Test a range of concentrations to find the optimal balance between efficacy and tolerability. |
| Vehicle-Induced Irritation: The vehicle or other formulation components may be causing irritation. | Test Vehicle Alone: Include a control group treated with the vehicle only to assess its effect on the skin explant. |
Frequently Asked Questions (FAQs)
1. What is this compound and how does it differ from other retinoids?
This compound is a derivative of retinol where the retinol molecule is attached to a glucose molecule. This modification generally increases the water solubility and stability of the compound compared to retinol. It is considered a milder form of retinoid because it requires enzymatic cleavage in the skin to release retinol, which is then converted to the active form, retinoic acid.
2. What is the expected metabolic pathway of this compound in skin explants?
It is hypothesized that topically applied this compound is first hydrolyzed by the enzyme β-glucosidase present in the skin to release retinol and glucose. The released retinol then follows the known metabolic pathway of other retinoids: it is oxidized to retinaldehyde and then to retinoic acid, the biologically active form that interacts with nuclear receptors to exert its effects.
3. What are the best practices for preparing and culturing skin explants for these experiments?
For optimal results, use fresh, full-thickness human skin obtained from elective surgeries. The skin should be prepared to a uniform thickness using a dermatome and cultured at the air-liquid interface on a suitable support (e.g., sterile gauze or a cell culture insert) in a nutrient-rich medium. It is crucial to maintain aseptic conditions to prevent contamination and to regularly change the culture medium.
4. Which analytical methods are recommended for quantifying this compound and its metabolites in skin explants?
High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying retinoids. For higher sensitivity and specificity, especially for detecting low levels of metabolites, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.
5. How can I improve the delivery of this compound into the deeper layers of the skin explant?
To enhance penetration, consider the following formulation strategies:
-
Encapsulation: Encapsulating this compound in liposomes, nanoparticles, or microemulsions can protect the molecule and improve its transport across the stratum corneum.
-
Penetration Enhancers: The inclusion of chemical penetration enhancers in the vehicle can transiently disrupt the skin barrier and facilitate drug entry.
-
Occlusion: Applying the formulation under occlusion can increase skin hydration and enhance penetration, although this may not always be representative of in-use conditions.
Experimental Protocols
General Protocol for Evaluating this compound Delivery in Skin Explants
-
Skin Explant Preparation:
-
Obtain fresh human skin from a registered tissue bank or following ethical guidelines.
-
Remove subcutaneous fat and cut the skin into appropriate sizes for the diffusion cells.
-
If necessary, use a dermatome to achieve a uniform thickness (e.g., 500 µm).
-
-
Franz Diffusion Cell Setup:
-
Mount the skin explant onto a Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor fluid.
-
Fill the receptor compartment with a suitable buffer (e.g., phosphate-buffered saline with a solubility enhancer for retinoids) and maintain at 37°C with constant stirring.
-
-
Application of Formulation:
-
Apply a precise amount of the this compound formulation to the surface of the skin in the donor compartment.
-
-
Incubation and Sampling:
-
Incubate for a predetermined period (e.g., 24 hours).
-
At the end of the incubation, collect the receptor fluid.
-
Dismount the skin and separate the epidermis from the dermis.
-
-
Extraction of Retinoids:
-
Extract this compound and its metabolites from the epidermis, dermis, and receptor fluid using a suitable organic solvent (e.g., a mixture of hexane, isopropanol, and ethyl acetate).
-
-
Analysis:
-
Analyze the extracts using a validated HPLC or LC-MS method to quantify the concentrations of this compound, retinol, and retinoic acid.
-
Visualizations
Caption: Metabolic pathway of this compound in skin.
Caption: Experimental workflow for skin explant studies.
References
- 1. This compound | 136778-12-6 | LFA77812 | Biosynth [biosynth.com]
- 2. How Does Retinol Work? Facts, Side Effects, and More [healthline.com]
- 3. Penetration and metabolism of topical retinoids in ex vivo organ-cultured full-thickness human skin explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Retinoid stability and degradation kinetics in commercial cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kblcosmetics.com [kblcosmetics.com]
Technical Support Center: Minimizing Variability in Retinyl Glucoside Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in retinyl glucoside cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in skin cells?
This compound is a derivative of vitamin A, specifically a glucoside of retinol.[1] In skin cells such as keratinocytes, it is metabolized by intracellular β-glucosidases to release retinol.[1] Retinol is then converted in a two-step enzymatic process to its biologically active form, all-trans-retinoic acid (atRA).[2][3] atRA binds to nuclear receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which then act as transcription factors to regulate the expression of various genes involved in cell proliferation, differentiation, and extracellular matrix protein synthesis.[4]
Q2: What are the common cell-based assays used to assess the efficacy of this compound?
Common assays to evaluate the biological effects of this compound on skin cells include:
-
Cell Proliferation Assays: To determine the effect on keratinocyte or fibroblast growth.
-
Collagen Synthesis Assays: To measure the production of collagen (e.g., Type I or Type III), which is crucial for skin elasticity and firmness.
-
Matrix Metalloproteinase (MMP) Activity/Expression Assays: To assess the inhibition of MMPs (e.g., MMP-1, also known as collagenase) that are responsible for collagen degradation.
-
Reporter Gene Assays: To measure the activation of the RAR/RXR signaling pathway using a reporter gene (e.g., luciferase) under the control of a retinoic acid response element (RARE).
Q3: How should I prepare and store this compound for cell-based assays?
Retinoids are sensitive to light, heat, and air, especially in solution. To ensure consistency:
-
Storage: Store powdered this compound at -20°C or -80°C, protected from light.
-
Stock Solution: Prepare a concentrated stock solution in an appropriate solvent like DMSO. Aliquot the stock solution into light-protected tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solution: On the day of the experiment, dilute the stock solution to the final desired concentration in the cell culture medium. Protect the working solution from light during all experimental steps.
Q4: What are the key sources of variability in this compound cell-based assays?
Variability can arise from several factors:
-
Cell Culture Conditions: Inconsistent cell passage number, cell seeding density, and serum batch can all impact cellular responses.
-
Reagent Stability: Degradation of this compound due to improper storage or handling can lead to inconsistent results.
-
Pipetting Errors: Inaccurate or inconsistent pipetting can introduce significant variability, especially in multi-well plate assays.
-
Incubation Times: Variations in the duration of cell culture, compound treatment, and assay readout can affect the results.
-
Plate Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and affect cell growth, leading to skewed results.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and consider using a reverse pipetting technique. |
| Pipetting Errors | Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each dilution step. Prepare a master mix of reagents for each treatment condition to be added to replicate wells. |
| Edge Effects | To minimize evaporation, fill the outer wells of the microplate with sterile PBS or media and do not use them for experimental samples. Ensure the incubator has adequate humidity. |
| Incomplete Solubilization of Formazan (in MTT/XTT assays) | After adding the solubilization buffer, mix thoroughly by pipetting or shaking until all formazan crystals are dissolved. |
Issue 2: Low or No Response to this compound Treatment
| Potential Cause | Recommended Solution |
| Degradation of this compound | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Protect all solutions containing retinoids from light. |
| Sub-optimal Compound Concentration | Perform a dose-response experiment to determine the optimal concentration range for your specific cell type and assay. |
| Insufficient Incubation Time | Optimize the treatment duration. The conversion of this compound to retinoic acid and subsequent gene expression changes take time. |
| Low Transfection Efficiency (in reporter assays) | Optimize the transfection protocol, including the DNA-to-reagent ratio and cell density at the time of transfection. Use a positive control (e.g., all-trans-retinoic acid) to confirm assay functionality. |
| Cellular Resistance or Low Receptor Expression | Ensure you are using a cell line known to be responsive to retinoids. Check the expression levels of RARs and RXRs in your cell line. |
Issue 3: High Background Signal
| Potential Cause | Recommended Solution |
| Autofluorescence of Compounds or Media | Include a "no-cell" control with media and the test compound to measure background fluorescence/luminescence. Subtract this background from all experimental wells. |
| Contamination of Reagents or Cultures | Use sterile techniques and regularly test for mycoplasma contamination. If contamination is suspected, discard the reagents and cultures and start with fresh ones. |
| Non-specific Antibody Binding (in ELISA/Western Blot) | Increase the number of wash steps and/or the stringency of the wash buffer. Optimize the blocking buffer and antibody concentrations. |
| Endogenous Enzyme Activity | For assays using enzymatic reporters (e.g., HRP, AP), include a control without the primary antibody to check for non-specific binding of the secondary antibody and endogenous enzyme activity. |
Quantitative Data Summary
The following tables provide representative quantitative data for key parameters in this compound and retinoid cell-based assays. Note that optimal values may vary depending on the specific cell line, assay conditions, and laboratory.
Table 1: Recommended Concentration Ranges for Retinoids in Cell-Based Assays
| Compound | Cell Type | Assay Type | Recommended Concentration Range | Reference |
| Retinol | C3RL4 | RARE Reporter Assay | 0.0005 - 8 µM | |
| all-trans-Retinoic Acid | Human Keratinocytes | Keratinocyte Proliferation | 10⁻⁵ M | |
| all-trans-Retinoic Acid | Human Lung Fibroblasts | Collagen Gene Expression | 10⁻⁵ M |
Table 2: Typical Assay Performance Metrics
| Assay Parameter | Typical Value | Significance |
| Coefficient of Variation (%CV) | < 15% | A measure of the variability between replicate wells. Lower %CV indicates higher precision. |
| Z'-factor | > 0.5 | A measure of assay quality, taking into account the separation between positive and negative controls. A Z'-factor > 0.5 is considered excellent for HTS. |
| Signal-to-Background (S/B) Ratio | > 3 | Indicates a sufficiently strong signal relative to the background noise of the assay. |
| Signal-to-Noise (S/N) Ratio | > 10 | A measure of the strength of the analytical signal relative to the variation in the background noise. |
Experimental Protocols
Protocol 1: Keratinocyte Proliferation Assay (MTT-based)
This protocol outlines a method to assess the effect of this compound on the proliferation of human epidermal keratinocytes.
-
Cell Seeding:
-
Culture human epidermal keratinocytes in an appropriate growth medium.
-
Trypsinize and resuspend the cells to a concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (e.g., 0.1% DMSO).
-
Incubate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (media only) from all other wells.
-
Calculate the percentage of cell proliferation relative to the vehicle control.
-
Plot the percentage of proliferation against the log of the this compound concentration to determine the EC₅₀ value.
-
Protocol 2: Collagen Type I Synthesis ELISA
This protocol describes a method to quantify the amount of collagen type I secreted by human dermal fibroblasts following treatment with this compound.
-
Cell Seeding and Treatment:
-
Seed human dermal fibroblasts in a 24-well plate at a density of 1 x 10⁵ cells/well and culture until confluent.
-
Replace the medium with a serum-free medium containing this compound at various concentrations and a vehicle control.
-
Incubate for 48-72 hours.
-
-
Sample Collection and Preparation:
-
Collect the cell culture supernatant, which contains the secreted procollagen.
-
Centrifuge the supernatant to remove any cellular debris.
-
Use a commercially available Procollagen Type I C-Peptide (PIP) ELISA kit for quantification, as the C-peptide is secreted in a 1:1 molar ratio with the collagen molecule.
-
-
ELISA Procedure (General Steps):
-
Follow the manufacturer's instructions for the specific ELISA kit.
-
Typically, this involves adding standards and samples to a pre-coated microplate.
-
Incubate with a detection antibody (e.g., HRP-conjugated).
-
Add a substrate solution to develop the color.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Generate a standard curve using the provided standards.
-
Determine the concentration of procollagen in the samples from the standard curve.
-
Normalize the collagen concentration to the total protein content or cell number in each well.
-
Protocol 3: MMP-1 Activity Assay (FRET-based)
This protocol outlines a method to measure the inhibitory effect of this compound on MMP-1 activity in the conditioned medium of UV-exposed fibroblasts.
-
Cell Culture and UV Exposure:
-
Culture human dermal fibroblasts in a 6-well plate until they reach 80-90% confluency.
-
Wash the cells with PBS and expose them to a sub-lethal dose of UVB radiation to induce MMP-1 expression.
-
After irradiation, incubate the cells in a serum-free medium.
-
-
Treatment and Sample Collection:
-
Treat the UV-exposed cells with various concentrations of this compound for 24-48 hours.
-
Collect the conditioned medium, which contains the secreted MMPs.
-
-
MMP-1 Activity Assay:
-
Use a commercially available MMP-1 activity assay kit, which typically utilizes a FRET (Fluorescence Resonance Energy Transfer) peptide substrate.
-
Activate the pro-MMPs in the conditioned medium according to the kit's instructions (often using APMA).
-
Add the activated samples to a black 96-well plate.
-
Add the FRET substrate to all wells.
-
Measure the fluorescence kinetically at the appropriate excitation and emission wavelengths (e.g., λex = 490 nm / λem = 520 nm).
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (increase in fluorescence over time) for each sample.
-
Determine the percentage of MMP-1 inhibition for each concentration of this compound relative to the untreated control.
-
Plot the percentage of inhibition against the log of the this compound concentration to determine the IC₅₀ value.
-
Visualizations
Caption: General workflow for a this compound cell-based assay.
Caption: Signaling pathway of this compound in skin cells.
References
- 1. glpbio.com [glpbio.com]
- 2. Retinoids: active molecules influencing skin structure formation in cosmetic and dermatological treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20230227862A1 - Biosynthesis of retinoids - Google Patents [patents.google.com]
- 4. Identification of compounds that modulate retinol signaling using a cell-based qHTS assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Retinyl Glucoside Interference in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential interference from retinyl glucoside in your biochemical assays. This compound, a derivative of retinol, is increasingly used in various research and development applications. Its unique chemical properties, however, can sometimes lead to unexpected results in common assay formats. This guide will help you navigate these challenges and ensure the accuracy and reliability of your experimental data.
Frequently Asked questions (FAQs)
Q1: What is this compound and why might it interfere with my assay?
This compound is a molecule where retinol is attached to a glucose molecule. This modification alters its solubility and stability. Like other retinoids, it possesses a conjugated polyene system, which is responsible for its characteristic UV absorbance and potential fluorescence. Interference can arise from several of its properties:
-
Optical Properties: It can absorb light or fluoresce at wavelengths used in spectrophotometric or fluorometric assays.
-
Chemical Reactivity: The retinol moiety can be susceptible to oxidation, potentially interfering with redox-based assays.
-
Surfactant-like Properties: Due to its amphipathic nature (having both a hydrophobic retinol part and a hydrophilic glucose part), it may form micelles at higher concentrations, which can sequester assay components.
-
Biological Activity: As a vitamin A derivative, it can have biological effects in cell-based assays that may be independent of the intended target of the experiment.
Q2: What are the common signs of interference from this compound?
Suspect interference if you observe:
-
High background signals in absorbance or fluorescence readings in wells containing this compound but lacking a key assay component.
-
Non-linear or unusual dose-response curves that do not fit standard models.
-
A "quenching" or enhancement of the signal that is independent of the biological activity being measured.
-
Inconsistent results between experiments or high variability between replicate wells.
Q3: How can I proactively test for potential interference from this compound?
Before conducting your main experiment, it is highly recommended to perform a series of control experiments:
-
Optical Interference Screen: Measure the absorbance and fluorescence of this compound at the excitation and emission wavelengths of your assay.
-
Assay Component Compatibility Test: Incubate this compound with individual assay components (e.g., enzyme, substrate, antibody) to check for any direct interactions.
-
"No-Enzyme" or "No-Target" Control: Run your assay with this compound but in the absence of the biological target (e.g., enzyme or receptor). A signal in this control indicates direct interference.
Troubleshooting Guides
Issue 1: High Background in Absorbance or Fluorescence Assays
This is a common issue due to the intrinsic optical properties of retinoids. Retinoids, including retinol, typically absorb UV light in the 325-380 nm range.[1][2] While specific data for this compound is not widely published, it is expected to have a similar absorbance profile. Retinoids can also be fluorescent.[3]
Troubleshooting Steps:
-
Determine the Spectral Properties:
-
Run a UV-Vis absorbance scan (e.g., 250-450 nm) of this compound in your assay buffer to identify its absorbance maximum.[4]
-
If using a fluorescence-based assay, determine the excitation and emission spectra of this compound to check for spectral overlap with your fluorophore.
-
-
Implement Controls and Corrections:
-
Always include a "this compound only" control (in assay buffer without other reagents) to measure its intrinsic absorbance or fluorescence.
-
Subtract the background signal from your experimental wells.
-
If spectral overlap is significant, consider using a different fluorophore with a shifted spectrum.
-
Quantitative Data Summary: Typical Absorbance Maxima of Retinoids
| Retinoid | Solvent | Absorbance Maximum (λmax) | Reference |
| all-trans-Retinol | Methanol | 325 nm | |
| all-trans-Retinal | Hexane | 381 nm | |
| all-trans-Retinoic Acid | Ethanol | 350 nm |
Note: The absorbance maximum of this compound may vary depending on the solvent and conjugation.
Issue 2: Non-Specific Inhibition or Activation in Enzyme-Based Assays
This compound's amphipathic nature can lead to the formation of aggregates or micelles at higher concentrations, which can non-specifically inhibit enzymes. Additionally, retinoids have been shown to interact with various enzymes.
Troubleshooting Steps:
-
Test for Aggregation-Based Inhibition:
-
Include a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer. If the inhibitory effect of this compound is reduced or eliminated, it is likely due to aggregation.
-
Determine the Critical Micelle Concentration (CMC) of this compound in your assay buffer if possible. Alkyl glucosides with similar chain lengths have CMCs in the millimolar range.
-
-
Run Counter-Screens:
-
Perform your assay with an unrelated enzyme to check for non-specific inhibition.
-
Vary the concentration of the enzyme in the assay. True inhibitors will often show a shift in IC50 with changing enzyme concentrations, whereas non-specific inhibitors may not.
-
Issue 3: Interference in Immunoassays (e.g., ELISA)
Interference in ELISAs can be complex and may involve non-specific binding to the plate, antibodies, or other assay components.
Troubleshooting Steps:
-
Check for Non-Specific Binding:
-
Coat a plate with your capture antibody and then add only this compound (without the antigen). A signal indicates non-specific binding to the antibody-coated surface.
-
Run a control where you add this compound to wells containing only the detection antibody and substrate. A signal here suggests interference with the detection step.
-
-
Optimize Blocking and Washing Steps:
-
Ensure your blocking buffer is effective. Consider testing different blocking agents (e.g., BSA, non-fat dry milk).
-
Increase the number and duration of wash steps to remove any non-specifically bound this compound.
-
Experimental Protocols
Protocol 1: Assessing Optical Interference
Objective: To determine if this compound absorbs light or fluoresces at the wavelengths used in an assay.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer to the highest concentration to be used in the experiment.
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a microplate, add the this compound dilutions to a set of wells. Include wells with assay buffer only as a blank.
-
Read the absorbance of the plate at the wavelength used in your absorbance-based assay.
-
For fluorescence assays, read the fluorescence at the excitation and emission wavelengths of your assay's fluorophore.
-
Data Analysis: Subtract the blank reading from all wells. A concentration-dependent increase in absorbance or fluorescence indicates optical interference.
Protocol 2: Counter-Screen for Non-Target Effects
Objective: To determine if this compound affects the assay readout through a mechanism independent of the intended biological target.
Methodology:
-
Set up your assay as usual, but omit a key biological component (e.g., the enzyme, receptor, or primary antibody).
-
Add this compound at various concentrations to these "incomplete" assay wells.
-
Follow the same incubation and detection steps as your primary assay.
-
Data Analysis: If you observe a dose-dependent change in the signal, it indicates that this compound is interfering with the assay components or detection system directly.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Noninvasive multi–photon fluorescence microscopy resolves retinol and retinal–condensation products in mouse eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Photostability of Retinyl Glucoside Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of retinyl glucoside.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is photostability a concern?
This compound is a glycoside derivative of retinol (Vitamin A).[1][2] Like other retinoids, its polyunsaturated structure makes it highly susceptible to degradation upon exposure to ultraviolet (UV) radiation and visible light.[3][4] This photodegradation, which involves photoisomerization and oxidation, leads to a loss of efficacy and the potential formation of irritant byproducts.[5] Ensuring photostability is critical for maintaining the intended biological activity and safety profile of the final formulation.
Q2: My this compound formulation is showing rapid degradation under light. What are the primary causes?
Several factors can accelerate the photodegradation of this compound in a formulation:
-
Inadequate Protection from Light and Air: Retinoids are notoriously unstable when exposed to UV light and oxygen. Packaging that is not opaque and/or air-restrictive is a primary cause of degradation.
-
Suboptimal pH: Retinoids, including retinol, generally exhibit optimal stability in a slightly acidic to neutral pH range, typically between 6 and 7. Highly acidic or alkaline conditions can accelerate degradation.
-
Presence of Pro-oxidant Ingredients: Certain ingredients can generate reactive oxygen species (ROS) or free radicals, which attack the this compound molecule. This includes some unsaturated oils or incompatible active ingredients.
-
Heat Exposure During Formulation: Adding this compound to the formulation at high temperatures (typically above 40°C) can cause initial degradation before it is even exposed to light.
-
Presence of Metal Ions: Metal ions can catalyze oxidative degradation pathways.
Q3: What strategies can I implement to enhance the photostability of my this compound formulation?
Improving photostability requires a multi-faceted approach involving formulation, processing, and packaging.
-
Incorporate Potent Antioxidants: Antioxidants protect retinoids by neutralizing free radicals. A combination is often more effective. Common choices include Butylated Hydroxytoluene (BHT), Vitamin E (Tocopherol), and L-ascorbic acid.
-
Use Chelating Agents: To mitigate catalysis by metal ions, include a chelating agent like Ethylenediaminetetraacetic acid (EDTA) or the more eco-friendly (S,S)-EDDS.
-
Add a Triplet State Quencher/Photostabilizer: Ingredients like Ethylhexyl Methoxycrylene (EHMC) have been shown to be highly effective at photostabilizing retinol and retinyl palmitate by quenching the excited singlet state.
-
Control Formulation pH: Maintain the formulation's pH between 6.0 and 7.0. Using a buffering system, such as a sodium citrate buffer, can help maintain this pH throughout the product's shelf life.
-
Encapsulation Technologies: Encapsulating this compound in systems like liposomes or solid lipid nanoparticles can physically shield it from light and oxygen, significantly improving stability.
-
Select Opaque and Airless Packaging: The final line of defense is packaging. Use airless pumps and fully opaque containers to prevent exposure to light and oxygen.
Q4: Are there any ingredients I should avoid combining with this compound?
Yes, certain ingredients can destabilize this compound or increase the potential for skin irritation.
-
Strong Exfoliating Acids (at high concentrations): While not always destabilizing, using high concentrations of Alpha Hydroxy Acids (AHAs) or Beta Hydroxy Acids (BHAs) in the same formulation can lead to a lower pH, potentially affecting stability and increasing skin irritation.
-
Benzoyl Peroxide: This ingredient is a potent oxidizing agent and has been shown to cause rapid degradation of tretinoin (a related retinoid) and should be avoided in the same formulation.
-
Unstabilized Vitamin C (Ascorbic Acid): While stabilized Vitamin C derivatives and other antioxidants are beneficial, pure ascorbic acid requires a very low pH for its own stability, which is outside the optimal range for retinoids. It is often recommended to apply them at different times of the day rather than formulating them together.
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Action |
| Color change (yellowing) or off-odor in the formulation. | Oxidation of this compound. | 1. Increase the concentration or add a combination of antioxidants (e.g., BHT, Tocopherol). 2. Incorporate a chelating agent like EDTA to sequester metal ions. 3. Ensure manufacturing processes limit air exposure (e.g., nitrogen blanketing). |
| Significant loss of potency confirmed by HPLC after light exposure. | Photodegradation due to insufficient protection. | 1. Add a dedicated photostabilizer like Ethylhexyl Methoxycrylene. 2. Investigate encapsulation technologies (e.g., liposomes, nanocapsules) to physically protect the active. 3. Verify the opacity of the final packaging. |
| Phase separation or change in viscosity over time. | pH drift or incompatibility with other excipients. | 1. Measure the pH of the formulation. If it has shifted, incorporate a buffering agent (e.g., citrate buffer) to maintain a pH of 6-7. 2. Review the compatibility of all emollients and emulsifiers. Avoid ingredients known to generate peroxides. |
| Increased skin irritation reported in preliminary in-vivo tests. | Formation of degradation byproducts or interaction with other actives. | 1. Re-evaluate and enhance the stabilization system to minimize degradation. 2. Consider pairing with soothing ingredients like Niacinamide or Hyaluronic Acid to mitigate irritation. 3. Avoid co-formulating with other known irritants like high-concentration acids. |
Data on Retinoid Photostability Enhancement
The following data is for related retinoid compounds and serves as a reference for formulating this compound.
| Retinoid | Formulation Base | Stabilization Strategy | UV Exposure | Degradation / Loss of Absorbance | Reference |
| Retinol (0.1%) | Cream | None | 5 MED | 87% loss of peak UV absorbance | |
| Retinol (0.1%) | Cream | 4% Ethylhexyl Methoxycrylene (EHMC) | 5 MED | No perceptible decline | |
| Retinyl Palmitate (0.25%) | Cream | None | 5 MED | 93% loss of peak UV absorbance | |
| Retinyl Palmitate (0.25%) | Cream | 4% Ethylhexyl Methoxycrylene (EHMC) | 5 MED | ~1% decline in peak UV absorbance | |
| Tretinoin (0.025%) | Conventional Gel | None | 8 hours (UVA + simulated sunlight) | 84-90% degradation | |
| Tretinoin (0.05%) | Micronized Gel | Micronization (Encapsulation) | 8 hours (UVA + simulated sunlight) | 11-12% degradation | |
| Retinyl Palmitate | Soybean Oil | None | 4 days (UVA) | 88% degradation (12% activity remaining) | |
| Retinyl Palmitate | Policosanol Oleogel | Oleogel Matrix (Immobilization) | 4 days (UVA) | <25% degradation (>75% activity remaining) |
Experimental Protocols
Protocol 1: Photostability Testing of this compound Formulations
This protocol is adapted from ICH Q1B guidelines for photostability testing.
1. Objective: To assess the photodegradation of this compound in a finished formulation under standardized light exposure.
2. Materials:
-
Test formulation containing this compound.
-
Control formulation (placebo without this compound).
-
Quartz cuvettes or other suitable transparent containers.
-
Photostability chamber equipped with a light source conforming to ICH Q1B Option 1 or 2 (e.g., xenon lamp or metal halide lamp with specified UVA and visible light output).
-
Dark control chamber/container (e.g., wrapped in aluminum foil).
-
HPLC system with UV detector.
3. Methodology:
-
Sample Preparation: Place the test formulation in the transparent containers. Prepare at least three replicates for light exposure and three for the dark control.
-
Dark Control: Place the dark control samples, protected from light, in the same environment (e.g., same temperature) as the light-exposed samples.
-
Light Exposure: Place the test samples in the photostability chamber. Expose them to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from the light-exposed and dark control groups.
-
Analysis: Immediately prepare the samples for HPLC analysis to determine the concentration of remaining this compound.
-
Data Interpretation: Compare the concentration of this compound in the light-exposed samples to the dark control samples at each time point. A significant decrease in the light-exposed sample relative to the dark control indicates photodegradation.
Protocol 2: HPLC Quantification of this compound
This protocol provides a general method for quantifying retinoids. Method validation is required.
1. Objective: To determine the concentration of this compound in a formulation sample.
2. Instrumentation and Reagents:
-
HPLC System: With a pump, autosampler, and UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol and water is common. For example, an isocratic mobile phase of methanol/water (95:5 v/v) can be effective.
-
Solvents: HPLC-grade methanol, water, and ethanol (for sample preparation).
-
Standard: Pure this compound reference standard.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Approximately 325 nm, which is the characteristic absorbance maximum (λmax) for the retinoid chromophore.
-
Column Temperature: 25-30°C.
4. Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in ethanol. Create a series of dilutions to generate a calibration curve (e.g., 0.1 to 20 µg/mL).
-
Sample Preparation: Accurately weigh a portion of the formulation and dissolve/extract it in a suitable solvent (e.g., ethanol or a hexane/water extraction). The sample may need to be centrifuged or filtered to remove insoluble excipients. Dilute the final extract to fall within the range of the calibration curve.
-
Analysis: Inject the standard solutions and the prepared sample solutions into the HPLC system.
-
Quantification: Generate a calibration curve by plotting the peak area of the standard against its concentration. Use the linear regression equation from this curve to calculate the concentration of this compound in the test samples.
Visualizations
Caption: Simplified metabolic pathway of topically applied this compound.
Caption: Logical workflow of retinoid photodegradation and stabilization.
References
Technical Support Center: Enhancing Retinyl Glucoside Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of retinyl glucoside.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the topical bioavailability of this compound?
This compound's topical bioavailability is primarily dependent on its enzymatic hydrolysis to retinol by β-glucosidases present in the skin. Once converted, retinol can then be further metabolized to its active form, retinoic acid, to exert its biological effects. The efficiency of this conversion is a critical factor in its overall efficacy.
Q2: What are the main challenges affecting the stability of this compound in formulations?
Similar to other retinoids, this compound is susceptible to degradation from exposure to light, oxygen, and elevated temperatures.[1][2] Formulations should be designed to protect the molecule from these environmental stressors to maintain its potency throughout the product's shelf life.
Q3: How can I enhance the skin penetration of this compound?
Several strategies can be employed to improve the penetration of this compound through the stratum corneum:
-
Permeation Enhancers: Incorporating penetration enhancers like jojoba oil has been shown to increase the permeability of lipophilic active ingredients such as retinol.[3] Alkyl glucosides, like heptyl glucoside, can also act as solubilizers and skin penetration enhancers.
-
Delivery Systems: Encapsulating this compound in delivery systems like liposomes, nanostructured lipid carriers (NLCs), or polymeric nanoparticles can improve its stability and facilitate its transport into the skin.[4][5] Encapsulation can also provide a controlled release of the active ingredient, potentially reducing irritation.
-
Formulation Base: The choice of vehicle is crucial. Formulations with a pH between 6-7 are generally recommended for retinol stability. The base should be composed of non-reactive emollients and emulsifiers to prevent oxidative degradation.
Q4: My in vitro skin model shows low conversion of this compound to retinol. What are the potential reasons?
Several factors could contribute to low enzymatic conversion in an in vitro model:
-
Skin Model Viability: Ensure the skin model (e.g., ex vivo human skin explants, reconstructed human epidermis) is viable and maintains enzymatic activity. Non-viable skin has been shown to have reduced esterase activity compared to viable skin.
-
Glucosidase Activity: The specific activity of β-glucosidases can vary between different skin models and donors. It's advisable to characterize the enzymatic activity of your model system.
-
Formulation Inhibition: Components in your formulation might be inhibiting the activity of β-glucosidases. Test the effect of your vehicle on a known β-glucosidase substrate to rule out inhibitory effects.
-
Insufficient Penetration: If the this compound is not reaching the epidermal layers where the enzymes are present, conversion will be low. Evaluate the skin penetration of your formulation.
Q5: Are there any known inhibitors of the enzymatic conversion of this compound?
Yes, competitive inhibitors of β-glucosidases, such as certain sugars and other glycosides, could potentially reduce the conversion of this compound to retinol. When formulating, be mindful of ingredients that might compete for the enzyme's active site. Studies on α-glucosidase inhibitors have shown that various compounds can effectively block these enzymes. While the enzyme type is different, this highlights the potential for enzymatic inhibition by formulation ingredients.
Troubleshooting Guides
Issue 1: Low Bioavailability Despite High Formulation Concentration
| Possible Cause | Troubleshooting Steps |
| Poor Skin Penetration | 1. Analyze Particle Size: If using a delivery system, ensure the particle size is optimal for skin penetration (typically in the nanometer range). 2. Incorporate Penetration Enhancers: Add a known skin penetration enhancer to your formulation and re-evaluate. 3. Evaluate with Franz Diffusion Cells: Conduct an in vitro skin permeation study to quantify the amount of this compound penetrating the skin layers. |
| Low Enzymatic Conversion | 1. Assess Enzyme Activity: Use a fluorogenic or chromogenic β-glucosidase substrate to confirm enzymatic activity in your skin model. 2. Co-culture with Keratinocytes: If using a fibroblast model, consider a co-culture with keratinocytes, as they are a primary site of retinoid metabolism in the epidermis. 3. Check for Inhibitors: Test your formulation vehicle for any inhibitory effects on a commercial β-glucosidase enzyme. |
| Instability in Formulation | 1. Conduct Stability Studies: Perform accelerated stability testing at various temperatures and light conditions to assess the degradation of this compound in your formulation. 2. Incorporate Antioxidants: Add antioxidants such as tocopherol (Vitamin E) or ascorbyl palmitate to protect against oxidative degradation. 3. Use Protective Packaging: Store the formulation in airless, opaque containers to minimize exposure to light and oxygen. |
Issue 2: High Variability in Experimental Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent Skin Samples | 1. Standardize Skin Source: Use skin samples from a consistent donor source and anatomical location to minimize biological variability. 2. Measure Epidermal Thickness: Variations in stratum corneum thickness can affect penetration. Measure and record the thickness of each skin sample. |
| Inaccurate Quantification | 1. Validate Analytical Method: Ensure your HPLC or LC-MS method for quantifying this compound and retinol is validated for linearity, accuracy, and precision. 2. Use Internal Standards: Incorporate an internal standard in your analytical method to account for variations in sample preparation and injection volume. |
| Environmental Factors | 1. Control Experimental Conditions: Maintain consistent temperature, humidity, and light exposure throughout your experiments. 2. Protect from Light: Handle all samples and formulations containing this compound under subdued light to prevent photodegradation. |
Data Presentation
Table 1: Comparison of Topical Retinoid Properties (Qualitative)
| Retinoid | Relative Potency | Irritation Potential | Conversion to Retinoic Acid |
| Retinoic Acid | Very High | High | Direct Action |
| Retinaldehyde | High | Moderate | One-step conversion |
| Retinol | Moderate | Low to Moderate | Two-step conversion |
| Retinyl Esters | Low | Very Low | Multi-step conversion |
| This compound | Dependent on conversion | Likely Low | Hydrolysis to Retinol, then two-step conversion |
This table is a qualitative summary based on the general understanding of retinoid metabolism.
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
Objective: To quantify the penetration of this compound into and through ex vivo human skin.
Materials:
-
Franz diffusion cells
-
Ex vivo human skin (e.g., from abdominoplasty)
-
Test formulation containing this compound
-
Receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent)
-
HPLC or LC-MS system for analysis
Methodology:
-
Prepare the ex vivo skin by removing subcutaneous fat and cutting it into sections to fit the Franz diffusion cells.
-
Mount the skin sections onto the Franz cells with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with pre-warmed receptor fluid and ensure no air bubbles are trapped beneath the skin.
-
Apply a known amount of the test formulation to the surface of the skin in the donor compartment.
-
At predetermined time points (e.g., 2, 4, 8, 12, 24 hours), collect aliquots from the receptor fluid.
-
At the end of the experiment, dismount the skin. Separate the epidermis from the dermis.
-
Extract this compound and any potential retinol metabolite from the skin layers and the receptor fluid samples using an appropriate solvent.
-
Analyze the extracts using a validated HPLC or LC-MS method to determine the concentration of this compound and retinol in each compartment.
Protocol 2: Evaluation of this compound Stability in a Formulation
Objective: To assess the stability of this compound in a cosmetic formulation under accelerated conditions.
Materials:
-
Test formulation containing this compound
-
Temperature- and humidity-controlled stability chambers
-
Photostability chamber with a controlled light source
-
HPLC or LC-MS system for analysis
Methodology:
-
Package the formulation in its final intended packaging.
-
Place samples in stability chambers under various conditions (e.g., 25°C/60% RH, 40°C/75% RH).
-
For photostability, expose samples to a controlled light source (e.g., ICH-compliant xenon lamp).
-
At specified time points (e.g., 0, 1, 2, 3 months), remove samples from the chambers.
-
Extract this compound from a known amount of the formulation.
-
Quantify the concentration of this compound using a validated HPLC or LC-MS method.
-
Calculate the percentage of degradation over time for each condition.
Visualizations
Caption: Metabolic pathway of topical this compound in the skin.
Caption: Troubleshooting workflow for low this compound efficacy.
References
- 1. kblcosmetics.com [kblcosmetics.com]
- 2. deverauxspecialties.com [deverauxspecialties.com]
- 3. kblcosmetics.com [kblcosmetics.com]
- 4. Penetration and metabolism of topical retinoids in ex vivo organ-cultured full-thickness human skin explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Comprehensive Review of the Strategies to Reduce Retinoid-Induced Skin Irritation in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
In Vitro Bioactivity of Retinyl Glucoside: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro bioactivity of retinyl glucoside against other common retinoids, namely retinol and retinoic acid. The information presented is supported by experimental data from publicly available scientific literature, offering insights into its potential efficacy in dermatological and cosmetic applications.
Comparative Bioactivity Data
The following table summarizes the in vitro effects of this compound, retinol, and retinoic acid on key biomarkers associated with skin health and aging. It is important to note that direct head-to-head comparative studies for this compound are limited. Therefore, the data presented is a synthesis of findings from various studies and should be interpreted with consideration of the different experimental conditions.
| Bio-Marker | This compound | Retinol | Retinoic Acid |
| Collagen Synthesis | Data not available in direct comparative studies. | Increases procollagen I and III protein expression in human skin fibroblasts.[1] | Upregulates genes for collagen type 1 (COL1A1) and type 3 (COL3A1) with corresponding increases in procollagen protein expression.[1] |
| MMP Inhibition | Data not available in direct comparative studies. | Can reduce the activity of matrix metalloproteinases (MMPs).[2] | Can suppress MMP activity. |
| Gene Expression | Data not available in direct comparative studies. | Modulates the expression of genes related to skin function. | Potently regulates a wide range of genes involved in cell differentiation, proliferation, and inflammation. |
| RAR Activation | Expected to have lower direct RAR activation. | Can activate Retinoic Acid Receptors (RARs), though less potently than retinoic acid. | Potent activator of RARs, mediating its biological effects. |
Experimental Protocols
Detailed methodologies for the key in vitro experiments cited in this guide are outlined below. These protocols provide a framework for the evaluation of retinoid bioactivity.
Collagen Synthesis Assay (Sirius Red Method)
This assay quantifies the total soluble collagen produced by human dermal fibroblasts in culture.
-
Cell Culture: Human dermal fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Treatment: Cells are treated with various concentrations of the test compounds (e.g., this compound, retinol, retinoic acid) in a serum-free medium for a specified period (e.g., 48-72 hours).
-
Sample Collection: The cell culture supernatant is collected to measure secreted collagen.
-
Sirius Red Staining:
-
Aliquots of the culture supernatant are mixed with Sirius Red dye solution (0.1% Direct Red 80 in picric acid).
-
The mixture is incubated at room temperature to allow the dye to bind to collagen.
-
The collagen-dye complex is precipitated by centrifugation.
-
The supernatant is discarded, and the pellet is washed to remove unbound dye.
-
-
Quantification:
-
The precipitated dye is resolubilized using a sodium hydroxide solution.
-
The absorbance of the solution is measured spectrophotometrically at a wavelength of 540 nm.
-
Collagen concentration is determined by comparing the absorbance to a standard curve generated with known concentrations of collagen.
-
Matrix Metalloproteinase (MMP) Inhibition Assay (Fluorogenic Substrate Method)
This assay measures the enzymatic activity of MMPs and the inhibitory potential of test compounds.
-
Enzyme and Substrate Preparation: Recombinant human MMPs (e.g., MMP-1, MMP-9) and a specific fluorogenic MMP substrate are used. The substrate consists of a peptide sequence recognized by the MMP, flanked by a fluorescent reporter and a quencher molecule.
-
Assay Procedure:
-
The test compound is pre-incubated with the MMP enzyme in an assay buffer.
-
The fluorogenic substrate is added to initiate the enzymatic reaction.
-
-
Measurement:
-
The fluorescence intensity is measured over time using a fluorescence microplate reader.
-
In the presence of an active MMP, the substrate is cleaved, separating the fluorophore from the quencher and resulting in an increase in fluorescence.
-
The rate of fluorescence increase is proportional to the MMP activity.
-
The inhibitory effect of the test compound is calculated by comparing the MMP activity in its presence to the activity of a control without the inhibitor.
-
Gene Expression Analysis (Quantitative Polymerase Chain Reaction - qPCR)
This method is used to quantify the expression levels of specific genes in response to treatment with retinoids.
-
Cell Culture and Treatment: Human dermal fibroblasts or keratinocytes are cultured and treated with the test compounds as described for the collagen synthesis assay.
-
RNA Extraction: Total RNA is isolated from the cells using a suitable RNA extraction kit. The quality and quantity of the extracted RNA are assessed.
-
Reverse Transcription: The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR:
-
The qPCR reaction is set up with the cDNA template, specific primers for the target genes (e.g., COL1A1, MMP1), and a fluorescent DNA-binding dye (e.g., SYBR Green).
-
The reaction is performed in a real-time PCR thermal cycler.
-
-
Data Analysis:
-
The expression level of the target genes is normalized to the expression of a stable housekeeping gene (e.g., GAPDH, ACTB).
-
The relative change in gene expression in treated cells compared to untreated controls is calculated using the delta-delta Ct method.
-
Visualizing the Mechanisms
Experimental Workflow
The following diagram illustrates the general workflow for in vitro validation of retinoid bioactivity.
Caption: General workflow for in vitro bioactivity testing of retinoids.
Retinoid Signaling Pathway
The biological effects of retinoids are primarily mediated through their interaction with nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).
Caption: Simplified retinoid signaling pathway via RAR/RXR activation.
References
- 1. A comparative study of the effects of retinol and retinoic acid on histological, molecular, and clinical properties of human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Retinoids modulate endothelial cell production of matrix-degrading proteases and tissue inhibitors of metalloproteinases (TIMP) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Irritation Potential of Retinyl Glucoside and Retinol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the irritation potential of retinyl glucoside versus the well-established retinoid, retinol. While direct comparative clinical data is limited, this document synthesizes the existing knowledge on retinol-induced irritation and the biochemical rationale for the potentially lower irritation profile of this compound. It also presents detailed experimental protocols for assessing and comparing the irritation potential of these two molecules.
Introduction
Retinol, a form of Vitamin A, is a cornerstone in dermatology and cosmetic science for its proven efficacy in treating acne, photoaging, and various other skin conditions.[1] Its mechanism of action involves binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs) in the nucleus of skin cells, which modulates gene expression related to cell growth, differentiation, and inflammation.[2] However, the topical application of retinol is frequently associated with skin irritation, manifesting as erythema, scaling, burning, and pruritus, collectively known as retinoid dermatitis.[1] This irritation is a significant factor limiting patient compliance.
This compound, a derivative of retinol, has been developed to enhance stability and potentially reduce the irritation associated with retinol. The underlying hypothesis is that the gradual enzymatic release of retinol from the glucoside moiety in the skin will lead to a more controlled delivery and a lower incidence of adverse effects.
Mechanism of Retinoid-Induced Irritation
The precise mechanisms underlying retinoid-induced skin irritation are not fully elucidated but are understood to involve a cascade of inflammatory events. Topical application of retinol can lead to:
-
Pro-inflammatory Cytokine Release: Studies have shown that retinoids can induce the expression of pro-inflammatory mediators such as Monocyte Chemoattractant Protein-1 (MCP-1) and Interleukin-8 (IL-8) in epidermal cells and fibroblasts.[1]
-
Immune Cell Infiltration: The release of these cytokines can lead to the infiltration of immune cells, contributing to the observed inflammation.[1]
-
Skin Barrier Disruption: Retinoids can accelerate epidermal turnover, which may compromise the integrity of the stratum corneum and impair the skin's barrier function.
Comparative Irritation Profile: this compound vs. Retinol
Currently, there is a lack of publicly available, peer-reviewed clinical studies that directly compare the irritation potential of this compound and retinol in a head-to-head manner. However, the chemical structure of this compound provides a strong rationale for its anticipated milder profile.
Retinyl esters, another class of retinol derivatives, are generally considered to be less irritating than retinol. This is because they must first be hydrolyzed by cutaneous esterases to release retinol, which is then converted to the active retinoic acid. This multi-step conversion process is thought to result in a slower, more sustained delivery of the active molecule, thereby reducing the likelihood of overwhelming the skin's tolerance threshold.
Similarly, it is hypothesized that this compound undergoes enzymatic hydrolysis in the skin by glucosidases to gradually release retinol. This controlled release mechanism is expected to result in a lower peak concentration of active retinoids at any given time, thus mitigating the irritation response.
Table 1: Theoretical Comparison of this compound and Retinol
| Feature | This compound | Retinol |
| Chemical Structure | Retinol molecule attached to a glucose moiety. | Free retinol molecule. |
| Conversion to Active Form | Requires enzymatic hydrolysis by glucosidases in the skin to release retinol, followed by conversion to retinoic acid. | Directly converted to retinaldehyde and then retinoic acid in the skin. |
| Anticipated Irritation Potential | Lower, due to gradual release of retinol. | Higher, due to more rapid conversion to active metabolites. |
| Stability | Generally more stable than retinol. | Prone to degradation by light and air. |
Experimental Protocols for Assessing Irritation Potential
To definitively compare the irritation potential of this compound and retinol, standardized and well-controlled experimental studies are necessary. Below are detailed methodologies for key in-vivo and in-vitro experiments.
Human Repeat Insult Patch Test (HRIPT)
The HRIPT is the gold standard for assessing the skin irritation and sensitization potential of a topical ingredient.
Objective: To compare the cumulative irritation and sensitization potential of this compound and retinol on human skin.
Methodology:
-
Subject Recruitment: A panel of 50-100 healthy adult volunteers with a mix of skin types, including self-perceived sensitive skin, should be recruited.
-
Test Materials:
-
Test Article 1: Formulation containing a specified concentration of this compound (e.g., 0.5% w/w) in a suitable vehicle.
-
Test Article 2: Formulation containing an equimolar concentration of retinol (e.g., 0.3% w/w) in the same vehicle.
-
Vehicle Control: The formulation vehicle without any active ingredient.
-
Positive Control (optional): A known mild irritant.
-
Negative Control: No application.
-
-
Induction Phase (3 weeks):
-
Small, occlusive or semi-occlusive patches containing the test materials are applied to the upper back of each subject.
-
Patches are worn for 24-48 hours and then removed.
-
The application sites are scored for signs of irritation (erythema, edema, papules, vesicles) by a trained assessor at baseline and 24 and 48 hours after patch removal. A standardized scoring scale (e.g., 0-4) is used.
-
This process is repeated nine times over a three-week period.
-
-
Rest Phase (2 weeks): No patches are applied during this period to allow for the resolution of any irritation and the development of any potential sensitization.
-
Challenge Phase (1 week):
-
A new set of patches with the same test materials is applied to a naive skin site on the lower back.
-
The sites are evaluated for irritation at 24, 48, 72, and 96 hours after patch removal.
-
-
Data Analysis: The mean cumulative irritation scores for each test article are calculated and statistically compared. The incidence and severity of any sensitization reactions are also recorded.
Figure 1: Workflow for a Human Repeat Insult Patch Test (HRIPT).
In Vitro Cytokine Release Assay
This in-vitro assay provides a mechanistic insight into the inflammatory potential of the test compounds.
Objective: To quantify the release of pro-inflammatory cytokines (e.g., IL-8, MCP-1) from human skin cells or reconstructed human epidermis (RhE) models following exposure to this compound and retinol.
Methodology:
-
Cell Culture/Tissue Model:
-
Human epidermal keratinocytes (HEK) and/or dermal fibroblasts (HDF) are cultured to confluence.
-
Alternatively, commercially available RhE models can be used for a more organotypic assessment.
-
-
Treatment:
-
Cells/tissues are treated with various concentrations of this compound and retinol dissolved in a suitable vehicle.
-
A vehicle control and a positive control (e.g., lipopolysaccharide, LPS) are included.
-
-
Incubation: The treated cells/tissues are incubated for a specified period (e.g., 24 hours).
-
Supernatant Collection: The cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of specific cytokines (e.g., IL-8, MCP-1, TNF-α) in the supernatant is measured using a multiplex immunoassay (e.g., ELISA, Luminex).
-
Cell Viability Assay: A cell viability assay (e.g., MTT, LDH) is performed to ensure that the observed cytokine release is not due to cytotoxicity.
-
Data Analysis: The levels of cytokine release for each treatment group are normalized to the vehicle control and statistically compared.
Figure 2: Workflow for an In Vitro Cytokine Release Assay.
Signaling Pathway of Retinol-Induced Irritation
The binding of retinol's active metabolite, retinoic acid, to its nuclear receptors can trigger a signaling cascade that leads to the expression of various genes, including those involved in inflammation.
Figure 3: Simplified signaling pathway of retinol-induced skin irritation.
Conclusion
While retinol remains a highly effective ingredient in dermatology, its associated irritation is a notable drawback. This compound presents a promising alternative with a theoretical potential for a more favorable tolerability profile due to its gradual enzymatic conversion to retinol in the skin. However, robust clinical and in-vitro studies directly comparing the irritation potential of these two molecules are needed to substantiate this hypothesis. The experimental protocols outlined in this guide provide a framework for conducting such comparative assessments, which would be invaluable for the development of next-generation retinoid-based therapies with improved safety and patient compliance.
References
A Comparative Analysis of the In Vitro Cytotoxicity of Retinyl Glucoside and Retinoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic effects of retinyl glucoside and retinoic acid, two retinoids of significant interest in dermatology and pharmacology. While both compounds are derivatives of vitamin A, their distinct chemical structures lead to differences in their biological activity and, consequently, their impact on cell viability. This report synthesizes available experimental data to offer an objective comparison for research and development applications.
Executive Summary
Retinoic acid, the biologically active form of vitamin A, exhibits well-documented cytotoxic effects on various cell lines, particularly at higher concentrations. Its ability to induce cell cycle arrest and apoptosis is a key mechanism in its therapeutic applications. In contrast, direct quantitative cytotoxicity data for this compound is scarce in publicly available literature. As a glucoside derivative of retinol, it is generally considered to be a milder compound. It is metabolized in the skin to retinol, which is then converted to retinoic acid. Therefore, the cytotoxic potential of this compound is likely to be significantly lower and dependent on its conversion rate to retinoic acid. This guide presents a compilation of reported cytotoxicity data for retinoic acid and contextualizes the expected cytotoxic profile of this compound based on its metabolic pathway.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the available quantitative data on the cytotoxicity of retinoic acid and related retinoids from various in vitro studies. Due to the limited direct data on this compound, its cytotoxic profile is inferred based on its relationship with retinol.
| Compound | Cell Line | Assay | Endpoint | Concentration / IC50 | Citation |
| Retinoic Acid | Human Fibroblasts & Epithelial Cells | Cell Lysis | Cytotoxicity | 0.6 - 3 x 10⁻⁵ M | [1] |
| Human Lung Adenocarcinoma (A549) | CellTiter-Glo | IC50 (6 days) | 92.3 ± 8.0 µM | ||
| Human Colon Cancer (Caco-2) | Not specified | IC50 (24h) | 3.5 µM (atRA), 0.3 µM (9-cis RA) | ||
| Retinol | Human Adult Fibroblasts | MTT Assay | IC50 | ~96 µM | [2] |
| Mouse Lymphoma (L5178Y/Tk+/-) | Relative Total Growth | Minimal Cytotoxicity (without UVA) | 5 and 10 µg/ml | [3] | |
| RAW264.7 | Not specified | IC50 | 140 µM | [4][5] | |
| This compound | Not available | Not available | Not available | Data not available |
Note: The cytotoxicity of this compound is expected to be lower than that of retinol and significantly lower than that of retinoic acid, as it requires enzymatic conversion to become biologically active.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of results. Below are generalized protocols for common cytotoxicity assays used in retinoid research.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., retinoic acid) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Lactate Dehydrogenase (LDH) Assay
This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is an indicator of cytotoxicity.
-
Cell Culture and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for a specified time, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm).
-
Data Analysis: Determine the amount of LDH released and express cytotoxicity as a percentage relative to a positive control (cells lysed to achieve maximum LDH release).
Mandatory Visualization
The following diagrams illustrate key processes relevant to the comparison of this compound and retinoic acid.
Discussion
The available data consistently demonstrates that retinoic acid possesses significant cytotoxic activity against a variety of cell types. This is attributed to its role as a potent signaling molecule that can modulate gene expression related to cell growth, differentiation, and apoptosis. The induction of apoptosis by retinoic acid is often mediated through its nuclear receptors, RAR and RXR, leading to the activation of downstream pathways that can involve mitochondrial dysfunction and caspase activation.
In contrast, this compound is a pro-form of retinol. Its biological effects, including any potential cytotoxicity, are contingent upon its enzymatic hydrolysis to retinol, which is then subsequently oxidized to retinaldehyde and finally to retinoic acid. This multi-step conversion process inherently reduces the immediate bioavailability of the active compound, retinoic acid, at the cellular level. Consequently, it is reasonable to hypothesize that this compound exhibits a significantly lower cytotoxic profile compared to retinoic acid. This characteristic makes it a more suitable candidate for cosmetic and topical applications where a milder, more controlled release of retinoid activity is desirable.
For drug development professionals, the potent cytotoxicity of retinoic acid can be harnessed for therapeutic purposes, such as in oncology. For researchers in dermatology and cosmetology, the lower potential for cytotoxicity of this compound makes it an attractive alternative for skincare formulations aimed at delivering the benefits of retinoids with reduced irritation and cellular stress.
Future research should focus on direct, head-to-head in vitro cytotoxicity studies of this compound and retinoic acid in relevant skin cell models, such as keratinocytes and fibroblasts, to provide quantitative data that would solidify the comparative safety and efficacy profiles of these two important retinoids.
References
- 1. Retinoid toxicity for fibroblasts and epithelial cells is separable from growth promoting activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy validation of synthesized retinol derivatives In vitro: stability, toxicity, and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and mutagenicity of retinol with ultraviolet A irradiation in mouse lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of IC50 dose of retinol on metabolomics of RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of gene expression by different retinoids
This guide provides a comparative analysis of how different retinoids modulate gene expression, tailored for researchers, scientists, and drug development professionals. Retinoids, a class of compounds derived from vitamin A, are crucial regulators of cellular processes such as differentiation, proliferation, and apoptosis.[1][2] Their therapeutic applications in dermatology and oncology are extensive, but their efficacy and side-effect profiles are dictated by their unique interactions with nuclear receptors and subsequent regulation of target genes.[3]
The Retinoid Signaling Pathway
Retinoids exert their effects on gene expression primarily through nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).[4][5] After entering a cell, a retinoid like all-trans-retinoic acid (atRA) translocates to the nucleus and binds to an RAR-RXR heterodimer. This ligand-receptor complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. This binding event typically releases co-repressors and recruits co-activators, initiating the transcription of downstream genes. Different retinoids exhibit varying affinities for RAR and RXR subtypes (α, β, γ), leading to differential gene expression profiles.
Caption: General mechanism of retinoid-mediated gene transcription.
Comparative Gene Expression Data
The selectivity of retinoids for different nuclear receptors results in distinct gene expression signatures. While some target genes are commonly regulated by most retinoids, others are uniquely modulated by specific compounds. The following table summarizes the effects of several key retinoids on well-documented target genes.
| Retinoid | Receptor Selectivity | Key Target Genes | Observed Effect | Cell Type / Context | Reference |
| All-trans-Retinoic Acid (atRA / Tretinoin) | Pan-RAR agonist | RARB, CYP26B1, HOXA1, HOXB4 | Strong Upregulation | LMH cells | |
| COL1A1, COL3A1 | Upregulation | Human Skin | |||
| Retinol | Precursor to atRA | RARB, CYP26B1 | Weaker Upregulation vs. atRA | LMH cells | |
| COL1A1, COL3A1 | Upregulation | Human Skin | |||
| Tazarotene | RARβ and RARγ selective | TIG1, TIG2, TIG3 | Induction | Keratinocytes, Melanoma Cells | |
| Does not activate RXR-specific pathways | No direct binding to RXRs | In vitro assays | |||
| Bexarotene | RXR selective | EGR3 | Induction | Cutaneous T-Cell Lymphoma (CTCL) | |
| Induces RXR homodimerization pathways | Apoptosis and anti-proliferation | CTCL cells | |||
| Alitretinoin (9-cis-retinoic acid) | Pan-RAR and RXR agonist | Broad gene regulation | Binds both RARs and RXRs | General | |
| Trifarotene | RARγ selective | Genes in inflammation, cell migration | Modulation | Acne Lesions |
Experimental Workflow for Gene Expression Analysis
A typical workflow to compare the effects of different retinoids on gene expression involves several key stages, from cell culture to bioinformatics analysis. This process ensures that the observed changes in gene expression can be reliably attributed to the specific retinoid treatment.
References
- 1. Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of gene expression by retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
Safety Operating Guide
Proper Disposal of Retinyl Glucoside: A Guide for Laboratory Professionals
Core Principles for Disposal
The primary principle for the disposal of retinyl glucoside is to treat it as a hazardous chemical waste. This is based on the known properties of its parent compound, retinol, which is recognized for potential reproductive toxicity and the potential to cause long-lasting harmful effects to aquatic life. Therefore, this compound should never be disposed of down the drain or in regular trash.
Step-by-Step Disposal Procedures
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, it is essential to wear appropriate PPE. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) to prevent skin contact.
-
Eye Protection: Safety glasses or goggles to protect from splashes.
-
Lab Coat: A standard lab coat to protect clothing and skin.
2. Waste Collection:
-
Solid Waste: Collect solid this compound or materials contaminated with it (e.g., weighing paper, contaminated gloves) in a clearly labeled, sealed container. The container should be designated for hazardous chemical waste.
-
Liquid Waste: If this compound is in a solution, collect it in a sealed, leak-proof container. The container must be compatible with the solvent used. Do not mix with other incompatible waste streams.
3. Labeling: Properly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The date of accumulation
-
Any associated hazards (e.g., "Reproductive Toxin," "Aquatic Hazard")
4. Storage: Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic. Follow your institution's specific guidelines for the storage of hazardous waste.
5. Final Disposal: The final disposal of this compound must be conducted through an approved waste disposal plant. This is typically handled by your institution's Environmental Health and Safety (EHS) office. Contact your EHS department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to incinerate or treat the chemical waste yourself.
Handling Spills
In the event of a spill, the following procedures should be followed:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the vicinity.
-
Ventilate: Increase ventilation to the area.
-
Containment: For small spills, use an absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad) to contain the spill.
-
Clean-up: Carefully scoop the absorbent material into the designated hazardous waste container. Clean the spill area with an appropriate solvent and then soap and water. All materials used for cleanup should be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office, following your institution's protocols.
Logical Workflow for this compound Disposal
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene and waste disposal plans for detailed guidance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
